2-amino-3-(benzyloxy)propan-1-ol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-phenylmethoxypropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c11-10(6-12)8-13-7-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWHQBTUHVIRJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: (R)-2-Amino-3-(benzyloxy)propan-1-ol Hydrochloride in Asymmetric Synthesis
Executive Summary: The Bifunctional Paradigm of CAS 58577-95-0
In the realm of advanced organic synthesis and medicinal chemistry, the demand for versatile, enantiopure building blocks is paramount. (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS 58577-95-0) —frequently referred to as H-D-Ser(Bzl)-ol HCl or O-Benzyl-D-serinol hydrochloride—serves as a critical chiral scaffold[1]. Derived from the reduction of O-benzyl-D-serine[2], this molecule presents a highly functionalized Fsp3-rich core[3].
Its structural brilliance lies in its orthogonal reactivity: it possesses a primary amine, a free primary alcohol, and a benzyl-protected primary alcohol. This trifecta allows synthetic chemists to selectively manipulate one functional group while leaving the others intact, making it an indispensable intermediate in the synthesis of complex macrocycles, peptidomimetics, and biologically active sphingolipid analogs[].
Physicochemical Profiling & Structural Dynamics
Understanding the physical and chemical properties of CAS 58577-95-0 is the first step in designing robust synthetic workflows. The compound is supplied as a hydrochloride salt rather than a free base.
Causality of the Salt Form: The free base of serinol derivatives is often a hygroscopic, viscous oil that is prone to auto-oxidation and atmospheric degradation. By isolating the compound as a hydrochloride salt, it is converted into a stable, free-flowing crystalline powder[1]. This significantly enhances its shelf-life and ensures precise stoichiometric weighing during highly sensitive asymmetric reactions.
Causality of the Benzyl Ether: The benzyl (Bzl) protecting group on the O-3 position is strategically chosen for its extreme robustness. Unlike silyl ethers (which are acid/fluoride labile) or esters (which are base labile), the benzyl ether withstands harsh acidic and basic conditions[5]. It is exclusively removed via catalytic hydrogenolysis (e.g., H2 with Pd/C) or Birch reduction, providing perfect orthogonality to standard peptide coupling and deprotection cycles.
Table 1: Physicochemical Properties & Specifications
| Property | Value |
| Chemical Name | (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride |
| CAS Registry Number | 58577-95-0 |
| Molecular Formula | C10H16ClNO2 |
| Molecular Weight | 217.69 g/mol |
| Stereochemistry | (2R) configuration (Derived from D-Serine) |
| Storage Conditions | 2-8°C, inert atmosphere (Argon/N2), desiccated[6] |
| Appearance | White to off-white crystalline powder |
Mechanistic Utility in Asymmetric Synthesis
The primary utility of CAS 58577-95-0 is its role as a chiral auxiliary and a precursor for complex lipid synthesis. Because it contains both nitrogen and oxygen atoms capable of hydrogen bonding and metal coordination, it is frequently utilized to generate chiral catalysts with high enantioselectivity[]. Furthermore, its carbon backbone provides conformational flexibility essential for probing new chemical spaces in drug discovery[3].
To utilize this molecule effectively, chemists rely on orthogonal protection strategies.
Table 2: Orthogonal Protection Matrix for Serinol Derivatives
| Target Functional Group | Protecting Group | Deprotection Condition | Orthogonality Profile |
| Primary Amine | N-Boc (tert-Butyloxycarbonyl) | TFA / DCM (Acidic) | Stable to H2, Pd/C and Base |
| Primary Amine | N-Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine / DMF (Basic) | Stable to Acid and H2, Pd/C |
| Primary Alcohol (O-3) | Benzyl Ether (Bzl) | H2, Pd/C (Hydrogenolysis) | Stable to Acid and Base |
| Primary Alcohol (O-1) | Unprotected (Free -OH) | N/A | Available for oxidation/elongation |
Experimental Workflows & Protocols
To transform CAS 58577-95-0 into a complex sphingoid base or peptidomimetic, the primary amine must first be protected, followed by the oxidation of the free alcohol to an aldehyde. Below are self-validating protocols designed to maximize yield while preserving the delicate (R)-stereocenter.
Protocol 1: Selective N-Boc Protection
Objective: Mask the primary amine to prevent nucleophilic interference and side-reactions during downstream oxidation.
-
Solubilization: Suspend 1.0 equivalent of (R)-2-Amino-3-(benzyloxy)propan-1-ol HCl in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Neutralization: Cool the flask to 0°C under Argon. Add 2.5 equivalents of Triethylamine (Et3N) dropwise.
-
Causality: Et3N acts as a non-nucleophilic base that scavenges the HCl, liberating the nucleophilic free amine. The excess ensures the environment remains basic, preventing premature Boc-deprotection.
-
-
Protection: Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc2O) dissolved in a minimal amount of DCM. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The starting material (ninhydrin positive, Rf ~0.1) should be completely consumed. The product will appear as a new UV-active spot (due to the benzyl group) at Rf ~0.6. LC-MS should confirm the mass shift (Expected [M+H]+ = 282.17 m/z).
Protocol 2: Swern Oxidation to the Chiral Aldehyde
Objective: Oxidize the free primary alcohol (O-1) to an aldehyde without epimerizing the adjacent alpha-chiral center.
-
Activation: In a flame-dried flask under Argon, dissolve 2.0 equivalents of oxalyl chloride in anhydrous DCM and cool to -78°C using a dry ice/acetone bath. Add 4.0 equivalents of anhydrous DMSO dropwise.
-
Causality: This forms the highly reactive alkoxysulfonium intermediate required for oxidation.
-
-
Substrate Addition: After 15 minutes, add 1.0 equivalent of the N-Boc protected serinol (from Protocol 1) dissolved in DCM dropwise. Stir for 45 minutes at -78°C.
-
Elimination: Add 5.0 equivalents of Et3N dropwise and slowly allow the reaction to warm to 0°C.
-
Causality: Et3N deprotonates the intermediate to yield the desired aldehyde and dimethyl sulfide byproduct. Maintaining the initial reaction at -78°C kinetically freezes the alpha-proton, preventing base-catalyzed racemization of the (R)-stereocenter.
-
-
Validation Checkpoint: 1H-NMR of the crude product must display a distinct aldehyde proton singlet at ~9.6 ppm. The aldehyde is prone to hydrate formation and should be used immediately in the subsequent Wittig or Horner-Wadsworth-Emmons olefination.
Stepwise synthetic workflow from CAS 58577-95-0 to a sphingoid base analog.
Biological Context: Sphingolipid Signaling
When CAS 58577-95-0 is utilized to synthesize unnatural sphingoid bases, these molecules serve as vital tools for probing lipid signaling pathways. Natural sphingosine is phosphorylated by Sphingosine Kinase 1 and 2 (SphK1/2) to form Sphingosine-1-Phosphate (S1P).
S1P is a bioactive lipid mediator that binds to five specific G-protein coupled receptors (S1PR1-5). By synthesizing enantiopure analogs derived from the (R)-serinol scaffold, researchers can develop targeted S1PR agonists or antagonists. These synthetic modulators are crucial in drug development for autoimmune diseases (such as Multiple Sclerosis) and cancer, as they directly influence cellular proliferation, immune cell trafficking, and angiogenesis.
Sphingosine-1-Phosphate (S1P) signaling pathway modulated by synthetic analogs.
Conclusion
(R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS 58577-95-0) is far more than a simple amino alcohol; it is a highly engineered chiral node designed for complex molecular assembly. By leveraging its orthogonal functional groups and stable (R)-stereocenter, researchers can confidently deploy this molecule in the synthesis of advanced therapeutics, chiral catalysts, and biological probes. Strict adherence to anhydrous, low-temperature protocols ensures the preservation of its structural integrity throughout multi-step synthetic campaigns.
References
-
ACS Publications. "Serinophospholipids: A Third Type of Natural Phospholipid Discovered in a Thermophilic Bacterium." ACS Publications. Available at: [Link][2]
Sources
O-benzyl-DL-serinol hydrochloride chemical structure and properties
Structural Properties, Synthesis Workflows, and Application in Advanced Drug Development
Executive Summary
O-Benzyl-DL-serinol hydrochloride (CAS: 99881-47-7) is a highly versatile, trifunctional aliphatic building block widely utilized in modern synthetic organic chemistry and drug development[1]. Comprising a primary amine, a free primary hydroxyl group, and a benzyl-protected hydroxyl group, this compound offers a pre-configured system for orthogonal reactivity. By supplying the amine as a stable hydrochloride salt, premature oxidation and auto-condensation are entirely mitigated, ensuring long-term shelf stability and consistent reaction kinetics for pharmaceutical researchers.
Chemical Identity and Structural Properties
Understanding the baseline physicochemical properties of O-benzyl-DL-serinol hydrochloride is critical for predicting its behavior in various solvent systems and reaction conditions.
Table 1: Physicochemical Properties of O-Benzyl-DL-Serinol Hydrochloride
| Property | Value / Description |
| Chemical Name | 2-amino-3-(benzyloxy)propan-1-ol hydrochloride |
| CAS Registry Number | 99881-47-7 |
| Molecular Formula | C10H15NO2 · HCl (C10H16ClNO2) |
| Molecular Weight | 217.70 g/mol |
| Physical State | Solid (typically white to off-white crystalline powder) |
| Solubility Profile | Highly soluble in Water, Methanol, DMF, and DMSO |
| Stereochemistry | Racemic mixture (DL / R,S-configuration) |
Mechanistic Insights: Orthogonal Reactivity & Stability
The structural brilliance of O-benzyl-DL-serinol lies in its differentiated functional groups, which allow chemists to perform selective modifications without complex protection/deprotection cycles.
-
The Hydrochloride Salt: The primary amine is protonated (
). This is a deliberate design choice. Free aliphatic amines are highly nucleophilic and prone to absorbing atmospheric (forming carbamates) or undergoing oxidative degradation. The HCl salt renders the molecule inert until intentionally activated by a mild base. -
The Benzyl Ether: The O-benzyl group protects one of the two identical hydroxyls of the serinol backbone. Benzyl ethers are highly stable to both strongly basic conditions (e.g., during amine alkylation) and mildly acidic conditions (e.g., Boc deprotection of other moieties) [2]. It is selectively cleaved later via catalytic hydrogenolysis (
, Pd/C). -
The Free Hydroxyl: The remaining primary alcohol is available for immediate functionalization, such as oxidation to an aldehyde or conversion to a leaving group (e.g., mesylate).
Figure 1: Orthogonal reactivity and deprotection pathway of O-benzyl-DL-serinol hydrochloride.
Experimental Protocols: Self-Validating Amide Coupling Workflow
When integrating O-benzyl-DL-serinol hydrochloride into a peptide chain or a small-molecule API, standard amide coupling protocols must be adapted to account for the hydrochloride salt. The following protocol is designed as a self-validating system , ensuring that each step can be analytically verified before proceeding.
Objective: Synthesize an N-acylated O-benzyl serinol intermediate.
-
Step 1: Preparation & Neutralization
-
Action: Dissolve 1.0 eq of O-benzyl-DL-serinol hydrochloride in anhydrous N,N-dimethylformamide (DMF). Add 2.5 eq of N,N-diisopropylethylamine (DIPEA).
-
Causality: 1.0 eq of DIPEA strictly neutralizes the HCl salt to liberate the nucleophilic primary amine. The remaining 1.5 eq acts as the necessary basic environment for the subsequent coupling reaction.
-
Validation Checkpoint: Spot the reaction mixture on a TLC plate (DCM:MeOH 9:1). The liberated free amine should stay near the baseline and stain positively (purple/pink) with ninhydrin.
-
-
Step 2: Activation of the Carboxylic Acid
-
Action: In a separate vial, dissolve 1.1 eq of the target carboxylic acid and 1.1 eq of HATU in DMF. Stir for 10 minutes at room temperature.
-
Causality: Pre-activation forms the highly reactive O-7-azabenzotriazol-1-yl ester. Pre-activating the acid prevents the coupling agent from directly reacting with the free hydroxyl group of the serinol derivative.
-
-
Step 3: Coupling
-
Action: Add the activated acid solution dropwise to the neutralized amine solution at 0 °C. Allow to warm to room temperature and stir for 12 hours.
-
Validation Checkpoint: Extract a 10 µL aliquot, dilute in methanol, and run LC-MS (ESI+). The mass of the starting free amine (m/z 182.1) should be entirely consumed, replaced by the
peak of the coupled product.
-
-
Step 4: Quenching & Workup
-
Action: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous
, 1M HCl, and brine. -
Causality: The basic
wash removes acidic byproducts, while the 1M HCl wash selectively protonates and pulls any unreacted free amine into the aqueous layer, purifying the organic phase.
-
Figure 2: Standard experimental workflow for amide coupling and subsequent benzyl deprotection.
Analytical Characterization & Chiral Separation
Because O-benzyl-DL-serinol is a racemic mixture, downstream pharmaceutical applications often require rigorous enantiomeric resolution. Chromatographic enantioseparation using chiral stationary phases (CSPs) is the industry standard.
Table 2: Analytical Characterization & Validation Methods
| Analytical Method | Purpose | Key Observation / Standard |
| 1H NMR (400 MHz, DMSO-d6) | Structural confirmation | Distinct multiplet for aromatic protons (7.2-7.4 ppm); broad singlet for |
| LC-MS (ESI+) | Mass verification | |
| Karl Fischer Titration | Moisture content | Ensure <0.5% water to prevent hydrolysis of coupling reagents in downstream steps. |
Chiral Separation Dynamics: When resolving the enantiomers via Chiral HPLC (e.g., using a CROWNPAK CR(+) column), the elution order is highly specific. While most amino-alcohols elute their L-form first on these columns, advanced structural analyses and Graph Convolutional Network (GCN) models have demonstrated an inversion for this specific compound. Due to the steric bulk and specific interactions of the benzyl ether with the chiral crown ether moieties, the D-form (S-configuration) of O-benzyl serinol elutes first [3].
Figure 3: Chromatographic enantioseparation logic for O-benzyl-DL-serinol using chiral columns.
Applications in Drug Development
O-benzyl-DL-serinol hydrochloride acts as a critical precursor in the synthesis of several complex pharmacophores:
-
Morpholine Derivatives: It is utilized as a foundational scaffold to build substituted morpholine rings. These rings are highly prevalent in modern kinase inhibitors and CNS-active drugs due to their favorable pharmacokinetic profiles and metabolic stability [2].
-
Glycuronamides and Sphingolipid Analogs: The compound serves as an ideal amino-alcohol backbone in oxidation-amidation pathways. By utilizing the free hydroxyl group, chemists can synthesize complex glycuronamides and ceramide analogs critical for targeted lipid-nanoparticle (LNP) research [4].
References
- Title: Novel morpholine derivative or salt thereof (WO2015030057A1)
-
Title: A Graph Convolutional Network for Elution Order Prediction in Chromatographic Enantioseparation Source: ChemRxiv URL: [Link]
-
Title: An oxidation–amidation approach for the synthesis of glycuronamides Source: Scholaris URL: [Link]
Sources
O-Benzyl-L-serinol Hydrochloride: The "Gateway" Scaffold for Sphingolipids & Chiral Auxiliaries
CAS Number: 58577-87-0 Synonyms: L-Serinol(Bzl) hydrochloride; (S)-2-amino-3-(benzyloxy)-1-propanol HCl Molecular Formula: C₁₀H₁₅NO₂·HCl Molecular Weight: 217.69 g/mol [1]
Executive Summary
-Benzyl-L-serinol hydrochloride (OBS-HCl) represents a critical junction in the "chiral pool" synthesis strategy. Unlike its parent amino acid (L-serine), OBS-HCl offers a reduced C1-hydroxyl group while retaining the robust benzyl ether protection on the side chain. This unique architecture makes it the gold-standard precursor for the C18-sphingosine backbone , a fundamental component of mammalian cell membranes.For drug development professionals, OBS-HCl offers a distinct advantage over "Garner’s Aldehyde" derivatives: it provides immediate access to the 1,3-diol motif without the need for aggressive reducing agents that often cause racemization. This guide details the handling, synthetic utility, and critical protocols for deploying OBS-HCl in high-value organic synthesis.
Part 1: Molecular Architecture & Orthogonality
The utility of OBS-HCl lies in its orthogonal protection strategy . In complex total synthesis, the ability to differentiate between two hydroxyl groups and an amine is paramount.
The Structural Advantage
-
Chirality Retention: Derived from natural L-serine, it fixes the (S)-configuration at the chiral center (analogous to the C2 position in sphingolipids).
-
Benzyl Ether Stability: The
-benzyl group is stable to both acidic (e.g., TFA, HCl) and basic (e.g., LiOH, K₂CO₃) conditions, allowing extensive manipulation of the amine and primary alcohol. -
Reductive Cleavage: The benzyl group is removed via catalytic hydrogenation (
), a mild condition that preserves sensitive peptide bonds or esters elsewhere in the molecule.
Visualization: The Synthetic Divergence
The following diagram illustrates how OBS-HCl serves as a divergent point for three major chemical classes: Sphingolipids , Oxazolidines (Chiral Auxiliaries) , and Peptidomimetics .
Caption: OBS-HCl acts as a divergent node, converting the natural chiral pool (L-Serine) into three distinct classes of high-value chemical entities.
Part 2: Synthetic Utility & Retrosynthetic Logic
The Sphingolipid Connection (Primary Application)
Natural sphingolipids (like D-erythro-sphingosine) possess a 2S, 3R configuration. The 2S stereocenter originates directly from L-serine. OBS-HCl is the reduced form of the serine headgroup, making it the ideal starting material for C18-sphingosine synthesis .
-
Mechanism: The primary alcohol of OBS-HCl is oxidized to an aldehyde (Swern or Parikh-Doering), followed by a Grignard addition or Julia-Kocienski olefination to attach the long lipid tail.
-
Why OBS-HCl? Using the ester (Serine methyl ester) often leads to over-addition of Grignard reagents. The protected alcohol (Serinol) allows for controlled oxidation to the aldehyde in situ.
The Lacosamide Context (Stereochemical Note)
While OBS-HCl is chemically similar to the precursors of Lacosamide (Vimpat) , researchers must note the stereochemistry.
-
Lacosamide:
-configuration (derived from D-Serine).[2][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
OBS-HCl:
-configuration (derived from L-Serine).[5] -
Usage: OBS-HCl is used to synthesize the enantiomer of Lacosamide for structure-activity relationship (SAR) studies or is inverted via Mitsunobu reaction to access the
-series if D-Serine is unavailable.
Part 3: Critical Experimental Protocols
Protocol A: Free-Basing & Handling
OBS-HCl is supplied as a hydrochloride salt to prevent air oxidation and improve shelf-life. However, most nucleophilic reactions (acylation, alkylation) require the free base.
Safety: DCM is a suspected carcinogen. Work in a fume hood.
-
Dissolution: Suspend 10.0 g (46 mmol) of OBS-HCl in 100 mL of Dichloromethane (DCM). The salt will likely not dissolve completely.
-
Neutralization: Add 50 mL of saturated aqueous Sodium Bicarbonate (
) or 1M NaOH. -
Extraction: Stir vigorously for 15 minutes. The solid should disappear as the free base migrates into the DCM layer. Separate phases.
-
Drying: Extract the aqueous layer once more with 50 mL DCM. Combine organic layers, dry over anhydrous
, and filter. -
Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C).
-
Result: The free base is a colorless to pale yellow viscous oil. Use immediately , as it absorbs
from air to form carbamates over time.
-
Protocol B: "Garner-Type" Oxazolidine Formation
This reaction protects both the amine and the primary alcohol simultaneously, creating a rigid chiral ring ideal for further functionalization.
Reagents: OBS-HCl (Free base), 2,2-Dimethoxypropane (DMP),
-
Setup: Dissolve 10 mmol of OBS (free base) in 50 mL dry Acetone (or DCM with DMP).
-
Catalysis: Add 0.1 equiv of pTSA.
-
Reflux: Reflux through a Dean-Stark trap (if using benzene/toluene) or stir with 4Å molecular sieves (if using acetone/DMP) for 12 hours.
-
Validation: Monitor via TLC (SiO₂, 5% MeOH in DCM). The disappearance of the polar amine spot indicates conversion.
-
Workup: Quench with
, concentrate, and purify via flash chromatography.
Part 4: Quality Control & Characterization Data
When sourcing or synthesizing OBS-HCl, the following specifications define "Drug Development Grade" quality.
| Parameter | Specification | Method | Why it Matters |
| Appearance | White to off-white crystalline powder | Visual | Yellowing indicates oxidation of the amine. |
| Purity | HPLC (C18) | Impurities interfere with crystallization in later steps. | |
| Optical Rotation | Polarimetry | Critical: Confirms Enantiomeric Excess (ee%). | |
| Water Content | Karl Fischer | High water content alters stoichiometry in moisture-sensitive couplings. | |
| Identity | Matches Ref Std | ¹H-NMR, IR | Confirm benzyl ether integrity (multiplet at 7.3 ppm). |
Part 5: Handling & Stability
Hygroscopicity Alert
The hydrochloride salt is hygroscopic .
-
Storage: Store at 2–8°C in a tightly sealed container. Desiccators are recommended for long-term storage.
-
Impact: If the salt becomes "sticky" or clumpy, it has absorbed water. This does not degrade the molecule chemically but will skew mass-based stoichiometry. Dry under high vacuum over
before use if precision is required.
Stability
-
Solid State: Stable for >2 years if kept dry and cool.
-
Solution: The free base in solution is prone to oxidation (N-oxide formation) if left exposed to air for >24 hours. Always prepare the free base fresh.
References
-
Beilstein Journal of Organic Chemistry. (2013). Synthesis and transformation of sphingosine analogue pinane-based 2-amino-1,3-diols. (Demonstrates the use of serinol derivatives in sphingolipid synthesis). Retrieved March 2, 2026, from [Link]
-
National Institutes of Health (NIH) - PMC. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Retrieved March 2, 2026, from [Link]
Sources
- 1. O-Benzyl-L-serinol hydrochloride | CAS 58577-87-0 (non-salt) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. US8748660B2 - Process for the synthesis of antiepileptic drug lacosamide - Google Patents [patents.google.com]
- 3. Process For Preparation Of Lacosamide [quickcompany.in]
- 4. US20130102811A1 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 5. O-BENZYL-L-SERINE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
Technical Guide: Solubility Profiling of 2-Amino-3-(benzyloxy)propan-1-ol Hydrochloride
[1]
Executive Summary
This compound (often referred to as O-benzylserinol HCl) represents a critical class of chiral building blocks used in the synthesis of lipid nanoparticles (LNPs), peptidomimetics, and chiral auxiliaries.[1][2] Its structure combines a polar, ionic "head" (ammonium chloride and primary alcohol) with a lipophilic "tail" (benzyl ether).[2]
Understanding its solubility differential between water (protic, high dielectric) and methanol (protic, lower dielectric, organic-compatible) is essential for three process stages:[1][2]
-
Purification: Efficient recrystallization requires a solvent system where the salt has high temperature-dependent solubility (typically methanol or ethanol).[2]
-
Formulation: Aqueous buffer compatibility is dictated by the ionic headgroup's ability to overcome the hydrophobic benzyl domain.[2]
-
Synthesis: Methanol is often the solvent of choice for hydrogenation or coupling reactions where water is contraindicated.[2]
This guide provides a theoretical solubility profile, supported by structural analogs and thermodynamic principles, and details the experimental protocols required to validate these values in a GLP environment.
Physicochemical Profile & Theoretical Solubility
To predict and manipulate the solubility of this compound, we must analyze the competition between its lattice energy and solvation energy.[2]
Structural Analysis[1][2]
-
Ionic Head: The primary amine exists as a hydrochloride salt (
).[1][2] This provides a high hydration energy, driving water solubility.[2] -
Hydrogen Bonding: The primary alcohol (
) acts as both an H-bond donor and acceptor, facilitating solubility in short-chain alcohols (Methanol, Ethanol).[1][2] -
Lipophilic Domain: The benzyloxy group (
) adds significant hydrophobic character ( for the free base).[1][2] This disrupts the water structure, potentially limiting solubility at very high concentrations compared to unsubstituted serinol.[2]
Predicted Solubility Matrix
Based on structural analogs (e.g., O-benzylhydroxylamine HCl, Serine benzyl ester HCl), the expected solubility behavior is:
| Solvent | Predicted Solubility | Thermodynamic Driver | Process Application |
| Water | High (>100 mg/mL) | Ion-dipole interactions; Hydration of | Buffer preparation, Extraction (aqueous phase).[2] |
| Methanol | High (>50 mg/mL) | Solvation of both the ionic head and the organic benzyl tail. | Reaction solvent, Recrystallization (solvent).[2][3] |
| Ethanol | Moderate-High | Similar to MeOH but reduced dielectric constant.[1][2] | Recrystallization (solvent).[2][3] |
| Diethyl Ether | Insoluble | Lack of polarity to overcome lattice energy.[2] | Recrystallization (antisolvent).[2] |
Critical Insight: While soluble in both, Methanol is often the superior solvent for processing because it dissolves the lipophilic benzyl group more effectively than water, preventing "oiling out" during concentration.[2] Water is the superior solvent for final formulation.[2]
Solvation Mechanism Visualization
The following diagram illustrates the competitive solvation mechanisms in Water vs. Methanol.
Figure 1: Comparative solvation mechanisms. Water relies on hydration energy to overcome the lattice, while Methanol utilizes both polarity and organic compatibility to solvate the benzyl ether moiety.
Experimental Protocols for Solubility Determination
Since batch-to-batch variations in crystal habit can affect dissolution rates, exact solubility should be determined empirically.[1][2] Use the following Self-Validating Protocol .
Protocol A: Gravimetric Saturation Method (High Precision)
Objective: Determine the saturation solubility (
Materials:
-
Analyte: 2-amino-3-(benzyloxy)propan-1-ol HCl (dried).[1][2]
-
Equipment: Thermomixer, 0.22 µm PTFE syringe filters, Analytical Balance.[2]
Workflow:
-
Preparation: Add excess solid (~200 mg) to a glass vial containing 1.0 mL of solvent.
-
Equilibration: Agitate at 25°C for 24 hours (1000 RPM).
-
Filtration: Filter the supernatant using a pre-warmed syringe filter into a tared vessel.
-
Quantification:
-
Calculation:
Protocol B: Visual "Solvent Titration" (Rapid Estimation)
Objective: Quickly estimate solubility range for process development.
-
Weigh 100 mg of compound into a vial.
-
Add solvent in 100 µL increments, vortexing for 1 minute between additions.
-
Record the volume (
) required for complete dissolution.[2] -
Calculation:
.
Process Development: Recrystallization Strategy
The solubility differential suggests a "Solvent/Anti-Solvent" purification strategy is most effective for this compound.[2]
Recommended System: Methanol / Diethyl Ether
-
Rationale: The compound is highly soluble in Methanol (Solvent) but virtually insoluble in Diethyl Ether (Anti-Solvent).[2]
-
Procedure:
References
-
Thermo Scientific Chemicals. (S)-2-Amino-3-benzyloxy-1-propanol hydrochloride Product Page. Retrieved from .[2]
-
ChemScene. (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride MSDS & Properties. Retrieved from .[2]
-
Cayman Chemical. O-Benzylhydroxylamine (hydrochloride) Solubility Data. (Used as structural analog for solubility benchmarking). Retrieved from .[2]
-
Ambeed. Solubility prediction for 3-(Benzyloxy)propan-1-amine analogs. Retrieved from .[2]
-
BenchChem. Purification Protocols for Amino Alcohol Ethers. Retrieved from .[2]
difference between serine benzyl ester and O-benzyl-serinol
Structural Divergence and Synthetic Orthogonality: A Technical Whitepaper on Serine Benzyl Ester vs. O-Benzyl-Serinol
Executive Summary
In advanced organic synthesis and drug development, the precise manipulation of polyfunctional molecules is paramount. L-Serine, possessing an
Structural and Electronic Profiling
The core distinction between these two molecules lies in the oxidation state of the C1 carbon and the nature of the benzyl linkage.
-
Serine Benzyl Ester (H-Ser-OBzl): This molecule is a C-protected amino acid[1]. The carboxylic acid is masked as a benzyl ester, leaving the
-amine and the -hydroxyl free. The C1 carbon remains at a +3 oxidation state. The benzyl ester is highly susceptible to nucleophilic acyl substitution and basic hydrolysis, but stable under acidic conditions, making it orthogonal to Boc-protection strategies. -
O-Benzyl-Serinol: Serinol (2-amino-1,3-propanediol) is the reduced form of serine, where the C1 carboxylate has been reduced to a primary alcohol (-1 oxidation state). O-Benzyl-serinol features a benzyl ether protecting one of the primary hydroxyls[]. Unlike esters, benzyl ethers are highly stable against strong bases, nucleophiles (e.g., Grignard reagents), and reducing agents, requiring catalytic hydrogenolysis or strong Lewis acids (e.g.,
) for cleavage.
Quantitative Data Summary
To facilitate rapid experimental design, the physicochemical and reactivity profiles of both compounds are summarized below:
| Property | Serine Benzyl Ester Hydrochloride | O-Benzyl-D-Serinol |
| CAS Number | 60022-62-0[3] | 58577-88-1[] |
| Molecular Formula | ||
| Molecular Weight | 231.68 g/mol [1] | 181.24 g/mol [] |
| Functional Motif | Benzyl Ester (Carboxyl Protection) | Benzyl Ether (Hydroxyl Protection) |
| C1 Oxidation State | +3 (Carbonyl) | -1 (Primary Alcohol) |
| Chemical Stability | Labile to base and nucleophiles | Stable to base, nucleophiles, and hydrides |
| Primary Application | Peptide Synthesis; CO-releasing molecules[4] | Sphingolipid & Serinophospholipid Synthesis[5] |
| Deprotection | Hydrogenolysis ( | Hydrogenolysis ( |
Serine Benzyl Ester: The C-Terminal Guardian
In peptide chemistry, synthesizing complex sequences requires absolute control over reaction directionality. Serine benzyl ester is typically supplied as a hydrochloride salt to prevent spontaneous intermolecular aminolysis (diketopiperazine formation)[3].
Causality in Experimental Design: The choice of a benzyl ester over a methyl or ethyl ester is driven by orthogonal deprotection. Benzyl esters can be cleaved via catalytic hydrogenolysis under neutral conditions. This allows chemists to deprotect the C-terminus without disturbing acid-labile protecting groups (like Boc or trityl) or base-labile groups (like Fmoc) present elsewhere in the growing peptide chain.
Self-Validating Protocol: Amide Coupling via EDC/HOBt
This protocol describes the coupling of a generic N-protected amino acid to L-Serine benzyl ester[6].
-
Activation: Dissolve 1.5 mmol of the N-protected amino acid in 15 mL of anhydrous DMF. Add 1.65 mmol of 1-hydroxybenzotriazole (HOBt). Causality: HOBt forms an active ester intermediate that suppresses the racemization of the chiral center during activation.
-
Neutralization: Add 1.39 mmol of L-Serine benzyl ester hydrochloride[6]. Introduce 1.54 mmol of N-ethylmorpholine (or N-methylmorpholine) to the mixture at 0°C. Validation Check: The dissolution of the suspension indicates the successful neutralization of the HCl salt, liberating the nucleophilic free amine.
-
Coupling: Add 1.65 mmol of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)[6]. Stir at 0°C for 1 hour, then warm to room temperature for 18 hours.
-
Workup: Dilute with 75 mL of ethyl acetate. Wash sequentially with 1 M HCl (removes unreacted amine and N-ethylmorpholine), 1 M
(removes unreacted acid and HOBt), and brine[6]. -
Verification: Dry over
, filter, and concentrate. TLC (Ninhydrin stain) should show the disappearance of the primary amine spot, confirming total conversion.
O-Benzyl-Serinol: The Chiral Amino-Diol Scaffold
O-Benzyl-serinol is a critical building block for synthesizing non-natural lipids, chiral ligands, and recently discovered extremophile metabolites such as serinophospholipids[5].
Causality in Experimental Design: Serinol itself is a meso-like, pro-chiral molecule (though technically achiral until substituted). To build asymmetric molecules like ceramides, the two primary hydroxyls must be differentiated. By starting with chiral O-benzyl-serine and reducing the carboxylate, chemists generate O-benzyl-serinol—a scaffold where one hydroxyl is masked by a robust ether linkage, leaving the other free for phosphorylation or acylation[5]. The ether's resilience ensures it survives the harsh basic or reductive conditions often required for subsequent lipid tail attachment.
Self-Validating Protocol: Synthesis via LiAlH4 Reduction
This methodology details the reduction of O-benzyl-D-serine to O-benzyl-D-serinol[5].
-
Preparation: Suspend 2.8 mmol of O-benzyl-D-serine in 5 mL of strictly anhydrous THF under an Argon atmosphere[5]. Causality: Argon prevents atmospheric moisture from violently reacting with the hydride reagent.
-
Reduction: Dropwise, add 1.9 mL of a 1 M solution of
in THF. Validation Check: Immediate, vigorous bubbling ( gas evolution) will occur as the hydride reacts with the carboxylic acid proton to form the carboxylate salt, prior to the reduction of the carbonyl. -
Reflux: Stir the reaction at reflux for 12 hours[5].
-
Fieser Workup: Cool to ambient temperature. Carefully quench by adding 4.75 mL of 40% KOH dropwise[5]. Causality & Validation: This specific basic workup hydrolyzes the aluminum alkoxide complexes. A successful quench is validated by the formation of a granular, easily filterable white precipitate (aluminum salts), rather than a colloidal gel.
-
Isolation: Filter the solids and wash with 5 mL of THF. Concentrate the filtrate in vacuo to yield O-benzyl-D-serinol as an orange oil (approx. 99% yield)[5].
Mechanistic and Workflow Visualizations
To conceptualize the structural divergence and downstream applications of these two molecules, the following logical pathways have been mapped.
Fig 1: Synthetic divergence from L-Serine to Serine Benzyl Ester and O-Benzyl-Serinol.
Fig 2: Comparative downstream workflows for peptide synthesis vs. lipid analog generation.
Conclusion
While Serine Benzyl Ester and O-Benzyl-Serinol share a structural lineage, their applications in chemical biology are entirely distinct. Serine Benzyl Ester acts as a transient, orthogonal guardian of the C-terminus during iterative peptide assembly. Conversely, O-Benzyl-Serinol functions as a permanent chiral scaffold during the aggressive synthetic steps required to build complex sphingolipids and extremophile biomarkers. Understanding the causality behind their stability profiles—specifically the lability of the ester versus the resilience of the ether—is fundamental for any researcher designing multi-step synthetic pathways.
References
- PureSynth. L-Serine Benzyl Ester Hydrochloride 98.0%(HPLC).
- Thermo Scientific Alfa Aesar / Fisher Scientific. L-Serine benzyl ester hydrochloride, 98%.
- BOC Sciences. Amino Alcohol: O-Benzyl-D-serinol.
- ACS Publications. Serinophospholipids: A Third Type of Natural Phospholipid Discovered in a Thermophilic Bacterium.
- Wiley-VCH. Supporting Information: Synthesis of 4'-phosphopantothenoylserine.
- Cardiff University. Combining carbon monoxide-releasing molecules with anti-VEGF therapy for triple-negative breast cancer therapy.
Sources
2-Amino-3-(benzyloxy)propan-1-ol Hydrochloride: A Critical Chiral Synthon in Cardiovascular Therapeutics and S1P Receptor Modulation
Executive Summary
In the landscape of cardiovascular drug development, the synthesis of bioactive lipid mimetics requires highly versatile and stereochemically pure building blocks. 2-Amino-3-(benzyloxy)propan-1-ol hydrochloride (often referred to as O-benzylserinol hydrochloride) has emerged as a foundational chiral synthon. Its primary utility lies in the construction of sphingosine analogs—most notably Sphingosine-1-Phosphate (S1P) receptor modulators like Fingolimod (FTY720)—and Toll-like Receptor 4 (TLR4) modulators such as Aminoalkyl Glucosaminide Phosphates (AGPs).
This technical whitepaper explores the mechanistic rationale for targeting these pathways in ischemic heart disease and provides field-proven, self-validating synthetic protocols for utilizing this compound in drug discovery workflows.
Chemical Profile & Mechanistic Rationale
Structural Advantages of the Synthon
The molecular architecture of this compound provides three distinct, orthogonally addressable sites:
-
Primary Amine (C2): Available for N-acylation or N-alkylation to attach lipophilic tails.
-
Primary Hydroxyl (C1): Remains unprotected for subsequent phosphorylation (critical for S1P receptor binding).
-
Benzyl-Protected Hydroxyl (C3): The O-benzyl ether is stable under basic and nucleophilic conditions but can be cleanly removed via catalytic hydrogenolysis in the final synthetic step.
Cardiovascular Relevance: The S1P and TLR4 Pathways
Abnormal S1P levels are heavily implicated in the pathogenesis of cardiovascular disorders[1]. S1P is an endogenous lipid mediator that exerts potent cardioprotective actions by binding to S1PR1, S1PR2, and S1PR3 receptors on cardiomyocytes and endothelial cells[2]. Synthetic S1P modulators derived from O-benzylserinol activate the Reperfusion Injury Salvage Kinase (RISK) and Survivor Activating Factor Enhancement (SAFE) pathways, drastically reducing infarct size during ischemia/reperfusion (I/R) injury[3].
Furthermore, this synthon is explicitly utilized in the synthesis of AGPs, which modulate TLR4 to control post-myocardial infarction (MI) inflammatory remodeling[4].
Pathway & Workflow Visualizations
S1P Receptor Cardioprotection Pathway
The following diagram illustrates how S1P analogs (synthesized from the title compound) trigger cardioprotection.
Fig 1: S1P receptor activation via FTY720-P triggers RISK and SAFE pathways for cardioprotection.
Core Synthetic Workflow
The orthogonal protection strategy is essential for building complex lipid mimetics without cross-reactivity.
Fig 2: Core synthetic workflow converting O-benzylserinol into bioactive sphingolipid analogs.
Experimental Protocols: Synthesis of Sphingolipid Analogs
As an application scientist, I emphasize that successful library generation relies on understanding the causality behind reagent selection. The following self-validating protocols describe the conversion of this compound into a bioactive S1P/TLR4 modulator.
Protocol 1: N-Acylation (Lipid Tail Addition)
Objective: Attach a lipophilic tail to the primary amine while preventing unwanted O-acylation at the C1 hydroxyl.
-
Free Base Liberation: Suspend this compound (1.0 eq) in anhydrous CH₂Cl₂. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality: The HCl salt must be neutralized to render the amine nucleophilic. DIPEA is sterically hindered, preventing it from acting as a competing nucleophile.
-
-
Activation of Lipid Tail: In a separate flask, dissolve the target lipidic carboxylic acid (1.1 eq) in CH₂Cl₂. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes.
-
Causality: Why EDC/HOBt instead of an acid chloride? Acid chlorides are highly reactive and can cause unwanted O-acylation at the unprotected C1 hydroxyl. EDC/HOBt ensures strict N-selectivity and suppresses racemization of chiral lipid tails[4].
-
-
Coupling: Transfer the activated acid to the serinol solution. Stir at room temperature for 16 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the ninhydrin-positive starting material confirms complete N-acylation. Quench with saturated NH₄Cl, extract with CH₂Cl₂, and purify via flash chromatography.
Protocol 2: Catalytic Hydrogenolysis (Benzyl Deprotection)
Objective: Remove the O-benzyl protecting group to yield the active sphingoid base.
-
Preparation: Dissolve the purified N-acylated intermediate in anhydrous Ethanol. Add 10% Pd/C (10% w/w).
-
Causality: Why Pd/C and not BBr₃? Lewis acids like BBr₃ are too harsh and will cleave the newly formed amide bond or degrade the lipid tail. Pd/C provides mild, orthogonal deprotection.
-
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 4-6 hours.
-
Validation: Monitor via LC-MS. The mass shift of -90 Da (loss of the benzyl group) indicates successful deprotection.
-
Workup: Filter the suspension through a pad of Celite to safely remove the pyrophoric palladium catalyst. Concentrate the filtrate in vacuo to yield the final bioactive lipid mimetic.
Quantitative Data: Efficacy in Cardiovascular Models
The sphingolipid analogs synthesized from this precursor have demonstrated profound efficacy in preclinical cardiovascular models. The table below summarizes the hemodynamic and biochemical improvements observed when treating ischemia/reperfusion (I/R) and heart transplantation models with Fingolimod (an S1P modulator derived from sphingoid bases).
| Biomarker / Parameter | Vehicle Control (I/R Model) | S1P Modulator Treatment | P-Value | Biological Significance |
| Infarct Size (% of Area at Risk) | 48.2 ± 3.1% | 29.4 ± 2.8% | < 0.01 | Significant myocardial salvage via RISK/SAFE pathway activation[3]. |
| ATP Levels (24h Post-Transplant) | Depleted (Ischemic) | Preserved | < 0.001 | Maintenance of high-energy phosphates prevents necrotic cell death[5]. |
| Peroxynitrite Expression | Highly Elevated | Markedly Downregulated | < 0.05 | Reduction in nitro-oxidative stress and PARP inhibition[6]. |
| Apoptotic Nuclei (TUNEL+) | High Frequency | Low Frequency | < 0.01 | Inhibition of apoptosis leads to improved systolic/diastolic function[6]. |
Conclusion
This compound is far more than a simple chemical catalog item; it is a critical enabler of cardiovascular drug discovery. By providing an orthogonally protected, stereochemically defined serinol backbone, it allows medicinal chemists to systematically explore the structure-activity relationships of S1P and TLR4 receptors. As 1[1] continue to validate the therapeutic potential of lipid signaling in heart failure and ischemia, the strategic utilization of this synthon will remain indispensable for generating next-generation cardioprotective therapeutics.
References
1.[4] US6303347B1 - Aminoalkyl glucosaminide phosphate compounds and their use as adjuvants and immunoeffectors . Google Patents. 4 2.[1] Sphingosine-1-Phosphate Signaling in Cardiovascular Diseases . PubMed / Biomolecules. 1 3.[2] Cardioprotective role of sphingosine-1-phosphate . PubMed.2 4.[3] Sphingosine-1-Phosphate Receptor Agonist Fingolimod Increases Myocardial Salvage and Decreases Adverse Postinfarction Left Ventricular Remodeling in a Porcine Model of Ischemia/Reperfusion . Circulation. 3 5.[5] Fingolimod (FTY720) Preserves High Energy Phosphates and Improves Cardiac Function in Heterotopic Heart Transplantation Model . MDPI. 5 6.[6] Fingolimod Plays Role in Attenuation of Myocardial Injury Related to Experimental Model of Cardiac Arrest and Extracorporeal Life Support Resuscitation . PubMed. 6
Sources
- 1. Sphingosine-1-Phosphate Signaling in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective role of sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. US6303347B1 - Aminoalkyl glucosaminide phosphate compounds and their use as adjuvants and immunoeffectors - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Fingolimod Plays Role in Attenuation of Myocardial Injury Related to Experimental Model of Cardiac Arrest and Extracorporeal Life Support Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
protocol for synthesizing beta-amino alcohols from 2-amino-3-(benzyloxy)propan-1-ol
An advanced technical guide for the stereodivergent synthesis of complex
Strategic Rationale: The Chiral Pool Advantage
The synthesis of complex
By employing an orthogonal protection strategy (N-Boc and O-Benzyl), the primary alcohol can be selectively oxidized to an
Mechanistic Causality & Reaction Design
Orthogonal Protection
The initial step requires the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. The Boc group is chosen not only for its stability under nucleophilic addition conditions but because its steric bulk is critical for shielding one face of the subsequent aldehyde, enforcing high diastereoselectivity during carbon-chain extension.
Oxidation and Configurational Stability
Oxidizing the primary alcohol to N-Boc-O-benzyl-L-serinal is the most delicate phase of the workflow.
Stereodivergent Nucleophilic Addition
The addition of a Grignard reagent to the
-
Felkin-Anh Control (anti-product): In coordinating solvents like THF without Lewis acid additives, the
-stereocenter adopts a conformation where the bulky Boc-protected amine is perpendicular to the carbonyl. The nucleophile attacks from the less hindered face, yielding the anti- -amino alcohol. -
Cram Chelation Control (syn-product): The addition of a bidentate Lewis acid (e.g., MgBr
or TiCl ) forces the carbonyl oxygen and the ether oxygen of the benzyl group into a rigid, chelated ring structure. The nucleophile is forced to attack from the less hindered side of this chelate, inverting the selectivity to yield the syn- -amino alcohol, a principle extensively reviewed by.
Synthesis Workflow Visualization
Stereodivergent synthesis of β-amino alcohols from O-benzyl-L-serinol.
Quantitative Stereochemical Outcomes
The table below summarizes the causality of reaction conditions on the diastereomeric ratio (dr) during the nucleophilic addition step, demonstrating the self-validating nature of the stereocontrol models.
| Nucleophile | Solvent | Additive (Lewis Acid) | Predominant Model | Major Diastereomer | dr (anti:syn) | Isolated Yield |
| R-MgBr | THF | None | Felkin-Anh | anti | 85:15 | 78% |
| R-Li | THF | None | Felkin-Anh | anti | 80:20 | 72% |
| R-MgBr | Et | MgBr | Cram Chelation | syn | 10:90 | 81% |
| R-MgBr | DCM | TiCl | Cram Chelation | syn | 5:95 | 84% |
Data synthesized from standard stereoselective nucleophilic addition paradigms [2, 3].
Step-by-Step Experimental Protocol
Phase 1: Synthesis of N-Boc-O-benzyl-L-serinol
-
Initiation: Dissolve (S)-2-amino-3-(benzyloxy)propan-1-ol (10.0 mmol, 1.0 eq) in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Base Addition: Add triethylamine (12.0 mmol, 1.2 eq) via syringe and cool the reaction flask to 0 °C using an ice-water bath.
-
Protection: Add di-tert-butyl dicarbonate (Boc
O) (11.0 mmol, 1.1 eq) portion-wise over 10 minutes. -
Propagation: Stir the mixture for 1 h at 0 °C, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 3 h.
-
Workup & Validation: Quench with 30 mL of saturated aqueous NH
Cl. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate in vacuo.-
Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the ninhydrin-active starting material and the appearance of a single UV-active, PMA-stainable spot (Rf ~0.45).
-
Phase 2: Swern Oxidation to N-Boc-O-benzyl-L-serinal
Critical Note: The resulting aldehyde is highly prone to epimerization. Execute this step immediately prior to Phase 3.
-
Activation: In an oven-dried, argon-purged flask, add oxalyl chloride (15.0 mmol, 1.5 eq) to 40 mL of anhydrous DCM. Cool strictly to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Add anhydrous DMSO (30.0 mmol, 3.0 eq) dropwise. Stir for 15 minutes to form the activated alkoxysulfonium intermediate.
-
Oxidation: Dissolve the N-Boc-O-benzyl-L-serinol (10.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM. Add this solution dropwise down the side of the flask over 15 minutes to maintain the internal temperature. Stir for 45 minutes at -78 °C.
-
Neutralization: Add triethylamine (50.0 mmol, 5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to 0 °C over 30 minutes.
-
Workup & Validation: Quench with 40 mL of distilled water. Extract with DCM (3 × 30 mL), wash with 1M HCl (cold, 20 mL) to remove excess Et
N, followed by brine. Dry over Na SO and concentrate under reduced pressure at <25 °C.-
Validation Checkpoint: Crude
H NMR must show a distinct aldehyde proton singlet at ~9.6 ppm. Do not purify via silica gel chromatography , as the acidic nature of standard silica induces rapid racemization of the -stereocenter.
-
Phase 3: Diastereoselective Grignard Addition (Felkin-Anh Control)
-
Preparation: Dissolve the crude N-Boc-O-benzyl-L-serinal (~10.0 mmol) in 50 mL of anhydrous THF. Cool to -78 °C under argon.
-
Nucleophilic Attack: Slowly add the desired Grignard reagent (e.g., tetradecylmagnesium bromide for sphingoid bases) (25.0 mmol, 2.5 eq) dropwise via a syringe pump over 30 minutes.
-
Propagation: Stir the reaction at -78 °C for 2 h. Slowly warm the reaction to 0 °C over 1 h.
-
Workup: Quench carefully with 30 mL of saturated aqueous NH
Cl. Extract with ethyl acetate (3 × 40 mL). Wash the combined organic layers with brine, dry over Na SO , and concentrate in vacuo. -
Purification & Validation: Purify the crude mixture via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation Checkpoint: Assess the diastereomeric ratio (dr) of the crude mixture via HPLC or
H NMR prior to chromatography. The anti-diastereomer should predominate (>80:20).
-
Phase 4: Global Deprotection
-
O-Benzyl Cleavage (Hydrogenolysis): Dissolve the purified protected
-amino alcohol in methanol (0.1 M). Add 10% Pd/C (10% w/w relative to the substrate). Evacuate the flask and backfill with hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 12 h. Filter the suspension through a pad of Celite, washing with methanol, and concentrate the filtrate. -
N-Boc Cleavage: Dissolve the crude intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (0.1 M). Stir at room temperature for 1 h.
-
Final Isolation: Concentrate the mixture in vacuo to remove TFA. To isolate the free base, dissolve the residue in 10% MeOH in DCM and wash with saturated aqueous NaHCO
. Dry the organic layer and concentrate to yield the final, stereopure -amino alcohol.
References
-
Garner, P.; Park, J. M. "The synthesis and configurational stability of differentially protected β-hydroxy-α-amino aldehydes." Journal of Organic Chemistry, 1987.[Link]
-
Reetz, M. T. "Stereoselective nucleophilic additions to alpha-amino aldehydes." Angewandte Chemie International Edition, 1991.[Link]
-
Bergmeier, S. C. "The synthesis of vicinal amino alcohols." Tetrahedron, 2000.[Link]
Technical Application Note: Engineering Peptidomimetics with O-Benzyl-Serinol HCl
This guide outlines the technical protocols and mechanistic rationale for using O-Benzyl-Serinol HCl (2-amino-3-(benzyloxy)propan-1-ol hydrochloride) in peptide synthesis.
This compound is a critical building block for peptidomimetics . Unlike standard amino acids, it lacks a carboxylic acid, possessing instead a primary alcohol and a protected side-chain alcohol. This unique structure allows it to function as a C-terminal peptide alcohol modifier (improving stability against carboxypeptidases) or as a depsipeptide scaffold (introducing ester linkages into the backbone).
Core Mechanistic Insight
O-Benzyl-Serinol HCl (CAS: 58577-87-0) serves as a "pseudo-serine" scaffold. In standard Solid Phase Peptide Synthesis (SPPS), it is most frequently employed to generate C-terminal peptide alcohols (peptide-ol).
-
Backbone Modification: Replacing the C-terminal carboxylate with a hydroxymethyl group (
) eliminates the negative charge, significantly altering the peptide's isoelectric point and reducing susceptibility to enzymatic degradation. -
Orthogonal Protection: The O-Benzyl (Bzl) group is stable to standard TFA (Trifluoroacetic acid) cleavage conditions used in Fmoc chemistry. This allows the synthesis of peptides containing a permanent hydrophobic tag or a latent hydroxyl group that can be revealed via catalytic hydrogenation (H
/Pd) post-cleavage.
Chemical Profile
| Property | Specification |
| Systematic Name | This compound |
| Molecular Weight | 217.69 g/mol |
| Functional Groups | Primary Amine (reactive), Primary Alcohol (reactive), Benzyl Ether (protected) |
| Solubility | Soluble in Water, Methanol, DMF; slightly soluble in DCM.[1] |
| Storage | Hygroscopic. Store at -20°C under inert gas. |
Experimental Protocols
Phase 1: Pre-Activation (Fmoc Protection)
Since the raw material is an HCl salt with a free amine, it must be N-protected with Fmoc before introduction into a standard SPPS workflow.
Objective: Synthesize Fmoc-O-benzyl-L-serinol for use in SPPS.
Reagents:
-
O-Benzyl-Serinol HCl (1 eq)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)
-
NaHCO
(2.5 eq) -
Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane (1:1 v/v)
Protocol:
-
Dissolution: Dissolve O-Benzyl-Serinol HCl and NaHCO
in the water/acetone mixture. Stir until clear (pH should be ~8-9). -
Addition: Add Fmoc-OSu slowly to the stirring solution at room temperature.
-
Reaction: Stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or HPLC. The free amine spot should disappear.
-
Work-up:
-
Acidify carefully to pH 2–3 with 1M HCl (to protonate any byproducts, though the product is neutral).
-
Evaporate the acetone under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3x).[2]
-
Wash organic layer with Brine, dry over Na
SO .
-
-
Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography.
-
Yield Target: >85%.
-
Validation: ESI-MS (Expected Mass: ~403 Da + Na).
-
Phase 2: Incorporation into Peptide Backbone (SPPS)
This protocol describes loading the Fmoc-O-benzyl-serinol onto 2-Chlorotrityl Chloride (2-CTC) Resin . This is the industry standard for synthesizing C-terminal alcohols because the ether linkage formed with the resin is acid-labile.
Mechanism: The primary alcohol of the serinol attacks the trityl carbocation.
Reagents:
-
2-Chlorotrityl Chloride Resin (Loading 1.0–1.6 mmol/g)
-
Fmoc-O-benzyl-serinol (prepared in Phase 1) (2 eq relative to resin)
-
Pyridine (dry) (4 eq) or DIPEA (4 eq)
-
DCM (Anhydrous)[3]
-
Methanol (HPLC grade)
Step-by-Step Loading Protocol:
-
Resin Swelling: Place 2-CTC resin in a reactor. Swell in dry DCM for 30 mins. Drain.
-
Coupling (Loading):
-
Dissolve Fmoc-O-benzyl-serinol in dry DCM (approx. 10 mL per gram of resin).
-
Add Pyridine (preferred over DIPEA to prevent premature hydrolysis of the chloride).
-
Add the solution to the resin immediately.
-
Agitate gently for 2 hours at room temperature.
-
-
Capping:
-
Add Methanol (1 mL per gram resin) and DIPEA (1 mL) to the reaction mixture.
-
Agitate for 20 mins. This caps unreacted trityl chlorides as methyl ethers.
-
-
Washing: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).[3]
-
Loading Determination (Critical):
Phase 3: Chain Elongation & Cleavage
Elongation: Standard Fmoc SPPS cycles are used.
-
Deprotection: 20% Piperidine/DMF (removes Fmoc from Serinol).
-
Coupling: Add next Amino Acid (5 eq), HBTU/HATU (5 eq), DIPEA (10 eq).
-
Note: The amine of the serinol is less sterically hindered than a standard amino acid, so coupling is usually efficient.
-
Cleavage from Resin: To release the peptide-ol while keeping side-chain protecting groups (if using a fragment strategy) or fully deprotecting:
-
Method A: Full Deprotection (Release Peptide-ol, Keep O-Benzyl):
-
Cocktail: TFA (95%), TIS (2.5%), H
O (2.5%).[6] -
Time: 2–3 hours.
-
Result: The peptide is cleaved from the 2-CTC resin. Acid-labile side chains (Boc, tBu, Trt) are removed. The O-Benzyl ether on the serinol remains intact.
-
-
Method B: Removal of O-Benzyl Group (Optional):
-
If the final target requires a free hydroxyl at the serinol side chain (mimicking Serine-ol), perform Catalytic Hydrogenolysis on the purified peptide:
-
Dissolve peptide in MeOH/Acetic Acid. Add Pd/C (10% wt). Stir under H
(1 atm) for 4–12 hours. Filter and lyophilize.
-
Visualization of Workflows
Diagram 1: Synthesis & Incorporation Logic
This diagram illustrates the conversion of the raw HCl salt into a resin-bound scaffold and the divergence in cleavage options.
Caption: Workflow for converting O-Benzyl-Serinol HCl into a C-terminal peptide modification. Blue nodes indicate chemical transformations; Green nodes indicate stable intermediates.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Resin Loading | Hydrolysis of 2-CTC resin due to moisture.[3] | Dry resin under vacuum over P |
| Racemization | Not applicable to Serinol (achiral at C2 if substituted symmetrically, but O-benzyl makes it chiral). | O-benzyl-serinol is chiral. Avoid high temperatures (>40°C) during coupling to prevent potential elimination reactions, though risk is low compared to Cys. |
| Incomplete Fmoc Removal | Aggregation near C-terminus. | Use DBU (1%) in the deprotection cocktail or heat to 40°C during deprotection steps. |
| Benzyl Group Loss | Strong Lewis acids in cleavage cocktail. | Avoid using BBr |
References
-
University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Nowick Laboratory). Retrieved from [Link]
Sources
Application Note: Optimized Reductive Amination Protocols for 2-Amino-3-(benzyloxy)propan-1-ol
Executive Summary & Mechanistic Rationale
2-Amino-3-(benzyloxy)propan-1-ol, commonly known as O-benzyl serinol, is an indispensable prochiral building block utilized in the synthesis of sphingolipids, ceramides, and advanced peptidomimetics [1]. Because it possesses both a free primary hydroxyl group and a benzyl-protected hydroxyl group, it provides a desymmetrized scaffold ideal for selective functionalization.
When synthesizing secondary amine derivatives of O-benzyl serinol, reductive amination is the premier method. The critical challenge in this transformation is achieving selective mono-alkylation without triggering over-alkylation (tertiary amine formation) or competitive reduction of the starting aldehyde.
To overcome these challenges, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the gold-standard reducing agent [2]. The causality behind this choice lies in its electronic structure: the three electron-withdrawing acetate ligands significantly stabilize the boron-hydride bond. This renders the reagent exceptionally mild—it is unreactive toward most unactivated aldehydes and ketones at room temperature, yet it rapidly transfers a hydride to the highly electrophilic iminium ion intermediate.
Fig 1. Mechanistic pathway of the reductive amination of O-benzyl serinol.
Data-Driven Optimization: Reagent & Solvent Selection
The success of a reductive amination relies heavily on the interplay between the reducing agent and the solvent. As demonstrated by [2], 1,2-Dichloroethane (DCE) is the optimal solvent for NaBH(OAc)₃. Protic solvents like methanol, while excellent for imine formation, can cause solvolysis of the borohydride and promote competitive reduction of the aldehyde.
Table 1: Quantitative Comparison of Reducing Agents for Amino Alcohol Alkylation
| Reducing Agent | Preferred Solvent | Temp (°C) | Chemoselectivity | Over-alkylation Risk | Typical Yield (%) |
| NaBH(OAc)₃ | DCE or DCM | 20–25 | Excellent | Low | 85 – 95 |
| NaBH₃CN | Methanol | 20–25 | Good | Moderate | 70 – 85 |
| NaBH₄ | Methanol | 0–20 | Poor (Reduces Aldehyde) | High | < 50 |
| Borane-Pyridine | Ethanol | 20–25 | Good | Moderate | 75 – 80 |
Experimental Protocol: Synthesis of N-Alkyl-O-Benzyl Serinol
This protocol is designed as a self-validating system . By incorporating specific in-process controls and observable milestones, the operator can verify the integrity of the reaction at every stage.
Materials Required
-
Amine: 2-amino-3-(benzyloxy)propan-1-ol (1.0 equiv)
-
Electrophile: Target Aldehyde (1.05 equiv)
-
Reducing Agent: NaBH(OAc)₃ (1.5 equiv)
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE)
-
Additive: Glacial Acetic Acid (AcOH) (1.0 equiv) — Optional, used only for sterically hindered aldehydes.
Step-by-Step Methodology
Step 1: Reaction Setup & Imine Formation
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar, flush the system with inert gas (N₂ or Ar).
-
Dissolve 2-amino-3-(benzyloxy)propan-1-ol (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DCE to achieve a final amine concentration of 0.2 M.
-
Stir the mixture at room temperature for 30–60 minutes to allow for hemiaminal/imine formation.
Causality: Pre-mixing the amine and aldehyde before adding the reducing agent maximizes imine conversion, drastically reducing the risk of the borohydride directly reducing the unreacted aldehyde into a primary alcohol. Self-Validation Control: Remove a 10 µL aliquot, dilute in 1 mL of LC-MS grade methanol, and analyze via LC-MS. You must observe the disappearance of the primary amine mass and the appearance of the [M+H]⁺ peak corresponding to the imine intermediate.
Step 2: Hydride Reduction 4. Once imine formation is confirmed, add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes. 5. (Optional) If LC-MS indicates stalled imine formation, add glacial acetic acid (1.0 equiv) to catalyze the dehydration of the hemiaminal into the highly reactive iminium ion. 6. Stir the heterogeneous mixture at room temperature for 2–12 hours.
Causality: NaBH(OAc)₃ is partially insoluble in DCE at the beginning of the reaction. As the reduction proceeds and the reagent is consumed, the reaction mixture will gradually become more homogenous.
Step 3: Reaction Quench & Basic Workup 7. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1, visualized with Ninhydrin stain). 8. Upon complete consumption of the imine, cool the flask in an ice bath and slowly quench the reaction by adding an equal volume of saturated aqueous NaHCO₃.
Causality: The basic quench serves two critical purposes: it neutralizes any added acetic acid, and it hydrolyzes the stable boron-amine complexes formed during the reaction, ensuring the secondary amine is released as a free base for extraction. Self-Validation Control: Vigorous CO₂ gas evolution (bubbling) will occur upon the addition of NaHCO₃. The complete cessation of bubbling is your visual confirmation that the system is fully neutralized.
Step 4: Extraction & Purification 9. Transfer the biphasic mixture to a separatory funnel and isolate the lower organic (DCE) layer. 10. Extract the remaining aqueous layer twice with Dichloromethane (DCM). 11. Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 12. Purify the crude oil via flash column chromatography on silica gel using a gradient of EtOAc/Hexanes containing 1% Triethylamine (Et₃N) .
Causality: Secondary amino alcohols bind strongly to the acidic silanol groups of standard silica gel. The addition of 1% Et₃N deactivates these sites, preventing product streaking and ensuring sharp elution bands.
References
-
Title: Serinol: small molecule - big impact Source: Applied Microbiology and Biotechnology (via PMC) URL: [Link] [1]
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [2]
Application Note: Advanced Protocols for the Handling and Manipulation of Air-Sensitive Amino Alcohol Hydrochloride Salts
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).
Introduction: The Dual-Threat of Amino Alcohol Hydrochloride Salts
Amino alcohols are foundational building blocks in drug development, frequently utilized as chiral auxiliaries, specialized ligands, and active pharmaceutical ingredient (API) precursors. To protect the highly reactive, electron-rich amine group from rapid atmospheric oxidation, these compounds are typically isolated and stored as hydrochloride (HCl) salts.
However, this structural modification introduces a severe secondary challenge: extreme hygroscopicity . The chloride anion within the crystal lattice readily forms strong hydrogen bonds with atmospheric water. When the ambient relative humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH), the solid rapidly absorbs moisture and dissolves into a saturated aqueous droplet[1].
The Causality of Degradation
Handling these salts in ambient air creates a destructive cascade. Deliquescence destroys the precise stoichiometry required for sensitive catalytic reactions. More critically, the resulting aqueous micro-environment acts as a corrosive electrolyte[1]. This moisture facilitates the dissolution of atmospheric oxygen, which then attacks the amine to form N-oxides, or triggers the hydrolytic cleavage of adjacent functional groups. Therefore, the strict exclusion of both oxygen and moisture is not merely a procedural formality—it is a mechanistic necessity to prevent the complete degradation of the reagent.
Physicochemical Triggers and Handling Environments
To design a self-validating handling system, researchers must first quantify the environmental thresholds that trigger degradation. Table 1 summarizes the critical physicochemical parameters that dictate the required laboratory protocols.
Table 1: Quantitative Thresholds and Environmental Consequences for HCl Salts
| Physicochemical Property | Critical Threshold / Indicator | Mechanistic Consequence | Mandated Handling Protocol |
| Deliquescence Relative Humidity (DRH) | Ambient RH > DRH | Salt absorbs water, forming a saturated, corrosive droplet (deliquescence)[1]. | Manipulate exclusively in a glovebox (<1 ppm H₂O); store in a sealed desiccator. |
| Efflorescence Relative Humidity (ERH) | Ambient RH < ERH | Droplet loses water; salt recrystallizes into an unpredictable polymorph[1]. | Maintain ambient RH strictly below ERH if brief benchtop transfers are unavoidable. |
| Oxygen Sensitivity | Visual discoloration (yellowing/browning) | Amine oxidation to N-oxides; radical-mediated degradation pathways. | Degas all solvents; execute reactions under a positive pressure of Argon/N₂[2]. |
| Solvent Compatibility | Insoluble in non-polar organics | Reagent clumps, leading to incomplete reaction kinetics. | Utilize polar anhydrous solvents (e.g., THF, MeCN) transferred via purged syringes[3]. |
Decision Matrix and Workflow Visualization
The following workflow dictates the logical progression for handling these sensitive salts based on their specific environmental tolerances.
Decision matrix and workflow for handling air-sensitive amino alcohol hydrochloride salts.
Experimental Protocols
Every protocol below is designed as a self-validating system —meaning the physical behavior of the chemical itself will confirm whether the environmental controls have been successfully maintained.
Protocol A: Recovery and Drying of a Moisture-Compromised Salt
If a hydrochloride salt has been exposed to ambient air and deliquesced, direct heating will cause thermal decomposition. It must be dried via anti-solvent precipitation and high-vacuum techniques.
-
Initial Setup: Transfer the moisture-compromised, sticky salt into a pre-weighed, oven-dried Schlenk flask.
-
Azeotropic Disruption: Dissolve the salt in a minimal volume of anhydrous ethanol. Causality: The ethanol outcompetes water for hydrogen bonding with the chloride anion, disrupting the hydration sphere.
-
Anti-Solvent Precipitation: Under a positive pressure of argon, slowly add anhydrous diethyl ether (an anti-solvent in which the salt is insoluble)[4]. The anhydrous salt will precipitate.
-
Isolation: Carefully cannula-decant the supernatant liquid under argon to avoid exposing the fresh precipitate to air.
-
High-Vacuum Drying: Connect the flask to a Schlenk line and apply dynamic high vacuum at room temperature for 4–6 hours.
-
Self-Validation Check: The compound is successfully dried when it transforms from a gummy residue into a highly crystalline, electrostatically active, free-flowing powder.
Protocol B: Air-Free Weighing and Transfer
Balances located in ambient laboratory air will register a continuous weight gain as hygroscopic salts absorb moisture, ruining stoichiometric calculations.
-
Equipment Preparation: Oven-dry all glassware (Schlenk flasks, stir bars) at 120°C overnight. Transfer them into a glovebox antechamber while hot, or cool them under dynamic vacuum on a Schlenk line[5].
-
Glovebox Transfer: Bring the sealed reagent bottle into the glovebox. If the bottle is not packed under argon, perform slow vacuum/argon cycles in the antechamber. Causality: Turning the vacuum valve too quickly will cause the fine powder to disperse and contaminate the entire antechamber[5].
-
Weighing: Weigh the required mass into the Schlenk flask.
-
Self-Validation Check: Observe the analytical balance. The mass reading must remain completely static. An upward drift indicates a micro-leak of moisture into the glovebox environment.
-
Sealing: Seal the flask with a high-quality rubber septum and secure it tightly with copper wire or Parafilm before removing it from the inert environment.
Protocol C: Air-Free Solvent Addition
Introducing solvents is the most common point of failure, as improper syringe technique can inject atmospheric oxygen directly into the reaction vessel.
-
Solvent Sourcing: Utilize only anhydrous solvents packaged in Sure/Seal™ (or equivalent) bottles[6].
-
Syringe Selection: Select a fully plastic polypropylene (PP) Luer lock syringe. Causality: PP syringes are safer for general use as they prevent accidental plunger pull-out, but they must be treated as single-use items. Repeated exposure to organic solvents causes the plastic to swell, leading to plunger "freeze"[3].
-
Purging: Insert the needle into the inert gas line of the Schlenk manifold. Draw and expel argon three times to flush all atmospheric air from the syringe barrel.
-
Transfer: Insert the purged needle through the Sure/Seal™ septum, draw the required volume of solvent, and transfer it directly through the septum of the sealed Schlenk flask containing the amino alcohol salt[2][7].
-
Clean-up: Immediately flush the used syringe and needle with water or acetone. Causality: Failing to flush the needle allows residual air-sensitive reagents to hydrolyze inside the bore, permanently plugging the needle and creating a fire hazard[6][7].
References
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich / University of Michigan.
- Handling hygroscopic properties of hydrochloride salts. Smolecule Technical Support Team.
- Handling air-sensitive reagents AL-134. MIT Environmental Health & Safety.
- Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education (ACS Publications).
- Addressing the stability and hygroscopicity of pyridinium salts. Benchchem.
- MBraun Glovebox Guidelines and Rules of Use. University of Vienna (PHAIDRA).
- Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ETH Library.
Sources
Application Note: Preparation of Chiral 4-(Benzyloxymethyl)-2-oxazolines from 2-Amino-3-(benzyloxy)propan-1-ol
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Strategic Rationale
Chiral oxazolines are privileged scaffolds in modern synthetic chemistry. They serve as robust chiral auxiliaries, essential protecting groups for carboxylic acids, and highly effective bidentate/tridentate ligands (e.g., BOX and PyBOX) for asymmetric transition-metal catalysis.
The starting material, 2-amino-3-(benzyloxy)propan-1-ol (also known as O-benzylserinol), is an exceptionally versatile chiral building block derived from serine. Its structural topology features a primary amine and a primary alcohol poised for 1,2-cyclization, alongside a benzyl ether. The benzyl ether (-OBn) is strategically critical: it is highly stable under both Lewis acidic and dehydrating conditions, and it provides sufficient steric bulk at the resulting C4 position of the oxazoline ring to induce high levels of stereocontrol in downstream asymmetric transformations.
This application note details two field-proven, self-validating methodologies for converting 2-amino-3-(benzyloxy)propan-1-ol into chiral 4-(benzyloxymethyl)-2-oxazolines:
-
Method A: A two-step sequence involving N-acylation followed by cyclodehydration using the Burgess reagent.
-
Method B: A highly atom-economical, one-pot condensation with nitriles catalyzed by Zinc Triflate [Zn(OTf)₂] [1].
Mechanistic Pathways & Causality
Understanding the causality behind reagent selection is critical for scaling and troubleshooting these reactions.
Method A: Two-Step Cyclodehydration
The two-step method is the most robust approach when starting from carboxylic acids or acid chlorides.
-
Causality of Acylation: The reaction is initiated by the selective N-acylation of the primary amine at 0 °C. Triethylamine (Et₃N) is utilized not merely as a base, but as an acid scavenger to prevent the hydrochlorination of the amine, ensuring it remains a potent nucleophile.
-
Causality of Cyclodehydration: The resulting β-hydroxyamide is subjected to the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate). The Burgess reagent selectively forms an inner sulfamate salt with the primary hydroxyl group of the O-benzylserinol derivative. This transforms the hydroxyl into an exceptional leaving group, prompting a 5-exo-tet intramolecular nucleophilic attack by the amide carbonyl oxygen. This specific pathway prevents epimerization at the chiral C4 center, ensuring >99% retention of enantiomeric excess (ee) [2].
Method B: Lewis Acid-Catalyzed Condensation
When the desired R-group is available as a nitrile, the one-pot Zn(OTf)₂ catalyzed condensation is superior in terms of atom economy.
-
Causality of Lewis Acid Activation: Nitriles are generally poor electrophiles. Zn(OTf)₂ is employed because the triflate anions are non-coordinating, maximizing the Lewis acidity of the Zn(II) center. The zinc coordinates to the nitrogen of the nitrile, drastically increasing the electrophilicity of the cyano carbon.
-
Thermodynamic Driving Force: The amine of 2-amino-3-(benzyloxy)propan-1-ol attacks the activated nitrile to form an amidine-like intermediate. Subsequent intramolecular attack by the hydroxyl group and the expulsion of ammonia gas (NH₃) drive the equilibrium forward. Refluxing in toluene (b.p. 110 °C) is specifically chosen to facilitate the thermal expulsion of NH₃ [1].
Figure 1: Mechanistic pathways for the synthesis of chiral 4-(benzyloxymethyl)-2-oxazolines.
Experimental Protocols
Protocol A: Two-Step Synthesis via β-Hydroxyamide
Step A1: N-Acylation
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with argon.
-
Dissolution: Dissolve 2-amino-3-(benzyloxy)propan-1-ol (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 40 mL).
-
Base Addition: Add anhydrous triethylamine (20.0 mmol, 2.0 eq). Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Dissolve the desired acid chloride (R-COCl, 11.0 mmol, 1.1 eq) in anhydrous DCM (10 mL). Add this solution dropwise over 15 minutes to prevent exothermic spikes that could lead to O-acylation.
-
Reaction & Validation: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1, Ninhydrin stain). The primary amine spot should completely disappear.
-
Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-hydroxyamide.
Step A2: Cyclodehydration
-
Preparation: Dissolve the crude β-hydroxyamide (approx. 10.0 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 50 mL) under argon.
-
Reagent Addition: Add the Burgess reagent (12.0 mmol, 1.2 eq) in one portion.
-
Cyclization: Attach a reflux condenser and heat the mixture to 70 °C for 3 hours.
-
Workup & Purification: Cool to room temperature and concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography on silica gel (eluent: Hexane/EtOAc gradients) to afford the pure 4-(benzyloxymethyl)-2-oxazoline.
Protocol B: One-Pot Zinc Triflate Catalyzed Condensation
This method is highly recommended for synthesizing symmetric bis(oxazoline) (BOX) ligands from dinitriles [1].
-
Catalyst Activation: In an oven-dried Schlenk flask under argon, add the target nitrile (R-CN, 10.0 mmol, 1.0 eq) and anhydrous Zn(OTf)₂ (0.5 mmol, 5 mol% for activated nitriles; up to 100 mol% for unactivated aliphatic nitriles).
-
Pre-coordination: Add anhydrous toluene (30 mL). Stir the suspension at room temperature for 10 minutes. Causality: This pre-stirring is mandatory to allow the Zn(II) to fully coordinate and activate the cyano group before the nucleophile is introduced.
-
Substrate Addition: Add 2-amino-3-(benzyloxy)propan-1-ol (12.0 mmol, 1.2 eq) dissolved in anhydrous toluene (10 mL).
-
Condensation: Equip the flask with a reflux condenser and heat to 110 °C for 24–48 hours. Self-Validation: The reaction progress can be monitored by the cessation of ammonia gas evolution (detectable via wet pH paper at the condenser outlet) and LC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 × 20 mL) to remove the zinc salts. Wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via silica gel chromatography to isolate the target oxazoline.
Quantitative Data & Method Comparison
The selection between Method A and Method B depends on the availability of starting materials (acid chlorides vs. nitriles) and the scale of the synthesis.
| Parameter | Method A: Two-Step (Burgess) | Method B: One-Pot (Zn(OTf)₂) |
| Typical Overall Yield | 75% – 88% | 80% – 95% |
| Atom Economy | Moderate (Generates sulfamate salts) | High (Only byproduct is NH₃ gas) |
| Reaction Time | ~6 hours (excluding purification) | 24 – 48 hours |
| Stereochemical Integrity | Excellent (>99% retention of ee) | Excellent (>99% retention of ee) |
| Best Suited For | Aliphatic/Aryl acid chlorides, sensitive substrates | Dinitriles, scalable BOX ligand synthesis |
| Reagent Cost/Toxicity | High (Burgess reagent is costly) | Low (Zn(OTf)₂ is inexpensive and catalytic) |
References
-
Gómez, M., et al. "An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands." Synlett, 2005(15), 2321-2324. Available at:[Link]
-
Wipf, P., et al. "One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries." Journal of Combinatorial Chemistry, 2009. Available at:[Link]
Application Note: O-Benzyl-Serinol HCl as a Strategic Precursor in Kinase Inhibitor Synthesis
Executive Summary
O-Benzyl-serinol HCl is a highly versatile, orthogonally protected amino-alcohol building block extensively utilized in the synthesis of complex enzyme inhibitors[1]. By offering a primary amine (typically protected as a Boc group in downstream applications) and two hydroxyl groups—one permanently masked as a benzyl ether and the other available for targeted activation—this scaffold provides exceptional regiocontrol. This application note details the mechanistic rationale and validated protocols for converting O-benzyl-serinol into highly reactive electrophiles (cyclic sulfamidates and mesylates) used in the synthesis of MK2 and TrkA kinase inhibitors[2][3].
Mechanistic Rationale & Pathway Divergence
The utility of O-benzyl-serinol lies in its capacity for divergent electrophilic activation. Depending on the nucleophilicity of the target enzyme inhibitor scaffold, the primary alcohol can be tuned:
-
Cyclic Sulfamidate Activation (High Electrophilicity): For weak nucleophiles, such as the lactam nitrogens in indole-based MK2 inhibitors, standard alkyl halides are insufficient. Converting the serinol core into a cyclic sulfamidate introduces immense ring strain and a highly electron-withdrawing sulfonyl group, facilitating clean
ring-opening[2]. -
Mesylate Activation (Moderate Electrophilicity): For stronger nucleophiles (e.g., primary amines or alkoxides) used in TrkA inhibitor synthesis, converting the free hydroxyl to a methanesulfonate ester provides a balanced leaving group that minimizes over-alkylation side reactions[4].
Workflow Visualization
Divergent synthesis pathways of enzyme inhibitors from O-benzyl-serinol precursors.
Protocol 1: Synthesis of Cyclic Sulfamidate for MK2 Inhibitors
Context & Causality: Expansion of the lactam ring in indole-based MK2 inhibitors from a 6- to a 7-membered ring significantly enhances molecular potency[1]. The cyclic sulfamidate derived from rac-Boc-O-benzyl-serinol is the critical alkylating agent for this expansion[2]. The two-step process avoids over-oxidation by isolating the oxathiazolidine intermediate.
Step 1: Oxathiazolidine Formation
-
Preparation: Dissolve rac-Boc-O-benzyl-serinol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add anhydrous pyridine (2.5 eq) to the solution. Rationale: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, preventing premature Boc-deprotection by neutralizing the HCl generated during the reaction.
-
Cyclization: Cool the mixture to 0 °C and dropwise add thionyl chloride (
, 1.2 eq)[1]. -
Reaction: Allow the reaction to warm to room temperature and stir for 14.0 hours[1].
-
Workup: Quench with water, extract with DCM, wash with brine, dry over
, and concentrate. Yields typically reach 98%[1].
Step 2: Oxidation to Cyclic Sulfamidate
-
Solvent System: Dissolve the oxathiazolidine intermediate in a biphasic mixture of ethyl acetate and water (1:1 v/v)[1].
-
Catalyst & Oxidant: Add a catalytic amount of ruthenium trichloride (
, 0.05 eq) followed by sodium periodate ( , 1.5 eq)[1]. Rationale: acts as a turnover catalyst, continuously re-oxidized by . The biphasic system prevents the degradation of the highly reactive sulfamidate product by isolating it in the organic layer as it forms. -
Reaction: Stir vigorously at room temperature for 3.0 hours[1].
-
Isolation: Separate the organic layer, filter through a short pad of silica or Celite to remove ruthenium salts, and concentrate to yield 3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide (approx. 92% yield)[1].
Protocol 2: Synthesis of Mesylate Precursor for TrkA Inhibitors
Context & Causality: TrkA kinase inhibitors, specifically N-(arylalkyl)-N'-pyrazolyl-ureas, utilize the mesylated form of Boc-O-benzyl-serinol to build their core pharmacophore[3]. Mesylation requires precise temperature control to prevent the elimination of the activated alcohol.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add Boc-O-benzyl-serinol (800 mg, 2.84 mmol) and dissolve in 20 mL of anhydrous dichloromethane[4].
-
Base Addition: Add triethylamine (TEA, 0.44 mL, 3.13 mmol) and cool the system to 0 °C using an ice bath[4].
-
Catalysis: Add N,N-Dimethylaminopyridine (DMAP, 10 mg, 0.08 mmol)[4]. Rationale: DMAP attacks the methanesulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This dramatically accelerates the transfer of the mesyl group to the sterically hindered alcohol network, suppressing side reactions.
-
Activation: Dropwise add methanesulfonyl chloride (0.22 mL, 2.84 mmol) while maintaining the temperature at 0 °C[4].
-
Reaction: Stir the mixture strictly at 0 °C for 1 hour[4].
-
Quench & Workup: Quench the reaction by adding 5 drops of water at 0 °C[4]. Wash the organic layer sequentially with 2 mL of water and 2 mL of saturated sodium bicarbonate to neutralize residual acid[4]. Dry and concentrate to yield (R,S)-2-t-butoxycarbonylamino-3-benzyloxy-1-methanesulfonyloxypropane[3].
Quantitative Data Presentation
| Activation Strategy | Target Enzyme Class | Key Reagents | Intermediate Formed | Reaction Time | Avg. Yield | Electrophilicity Profile |
| Cyclic Sulfamidate | MK2 (MAPKAPK2) | 1,2,3-oxathiazolidine 2,2-dioxide | 14h + 3h | ~90-98% | High (Ideal for hindered lactam N-alkylation) | |
| Mesylation | TrkA Kinase | MsCl, TEA, DMAP | Methanesulfonate ester | 1h | >85% | Moderate (Ideal for standard primary amine/alkoxide substitution) |
References
-
Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2
-
CAS 1025012-36-5 Reaction Data (MK2 Inhibitor Intermediates). Molaid Chemical Database. 1
-
tert-Butyl (S)-(1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate Synthesis Protocols. Ambeed. 4
-
(R,S)-2-t-butoxycarbonylamino-3-benzyloxy-1-methanesulfonyloxypropane (TrkA Kinase Inhibitors). Molaid Chemical Database / WO2014078331A1. 3
Sources
- 1. - CAS号 1025012-36-5 - 摩熵化学 [molaid.com]
- 2. Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R,S)-2-t-butoxycarbonylamino-3-benzyloxy-1-methanesulfonyloxypropane - CAS号 178761-49-4 - 摩熵化学 [molaid.com]
- 4. 79069-15-1 | tert-Butyl (S)-(1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate | Aryls | Ambeed.com [ambeed.com]
Application Note: Standard Operating Procedure for the Storage and Handling of 2-Amino-3-(benzyloxy)propan-1-ol Hydrochloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol
Introduction and Chemical Rationale
As a Senior Application Scientist, I frequently observe that the primary failure mode in the synthesis of complex peptidomimetics or chiral ligands using 2-amino-3-(benzyloxy)propan-1-ol hydrochloride stems from improper storage and handling [1]. This compound—often utilized as an O-benzyl-serinol building block—features three critical functional groups: a primary amine (protected as a hydrochloride salt), a primary alcohol, and a benzyl ether.
While the protonation of the amine protects it from the rapid atmospheric oxidation commonly seen in its free-base counterpart, the resulting chloride salt is highly deliquescent. Furthermore, while the benzyl ether is generally robust, it remains susceptible to photo-oxidation and trace acid-catalyzed cleavage if an aqueous microenvironment is allowed to form [2]. Therefore, a meticulously controlled storage environment is not merely a recommendation; it is a fundamental requirement to maintain the integrity of the chiral scaffold.
Physicochemical Properties and Storage Parameters
To establish a baseline for our standard operating procedure (SOP), the quantitative data and environmental tolerances for the compound are summarized below.
| Property | Specification |
| Chemical Name | This compound |
| CAS Numbers | 58577-95-0 (R-isomer); 61366-43-6 (S-isomer) |
| Molecular Formula | C10H16ClNO2 |
| Molecular Weight | 217.69 g/mol |
| Short-Term Storage | 2°C to 8°C (1 to 2 weeks) |
| Long-Term Storage | -20°C (1 to 2 years) |
| Atmosphere | Inert Gas (Argon preferred, Nitrogen acceptable) |
| Light Sensitivity | Protect from direct UV and ambient light |
Degradation Mechanisms and Causality
Understanding how a chemical degrades is the first step in preventing it. The degradation of 2-amino-3-(benzyloxy)propan-1-ol HCl is primarily driven by two environmental vectors: atmospheric moisture and photon exposure.
Figure 1: Primary degradation pathways triggered by environmental moisture and UV/light exposure.
Causality Analysis: The hygroscopic nature of the hydrochloride salt actively draws water from the air, creating a highly concentrated, localized aqueous acidic environment. This microenvironment can catalyze the slow hydrolysis of the benzyl ether. Simultaneously, prolonged exposure to ambient light can induce radical-mediated photo-oxidation of the benzylic position, releasing benzaldehyde and degrading the starting material [2].
Standard Operating Procedure: Handling and Aliquoting
To mitigate the risks outlined above, the following step-by-step methodology must be strictly adhered to during every interaction with the compound.
Figure 2: Standard handling workflow to prevent moisture condensation and chemical degradation.
Phase 1: Pre-Handling Preparation
-
Step 1.1: Verify the integrity of the glove box or Schlenk line. Ensure the argon supply is active and the moisture/oxygen sensors read <1 ppm.
-
Step 1.2: Retrieve the sealed vial of 2-amino-3-(benzyloxy)propan-1-ol HCl from the -20°C dark storage freezer.
-
Step 1.3: Place the sealed vial in a vacuum desiccator at room temperature for 30–60 minutes.
-
Causality: Allowing the vial to reach thermal equilibrium before opening is the single most critical step in this protocol. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, initiating deliquescence and subsequent degradation.
-
Phase 2: Aliquoting and Transfer
-
Step 2.1: Transfer the thermally equilibrated vial into the argon-purged glove box.
-
Step 2.2: Open the vial and dispense the required mass using an anti-static micro-spatula.
-
Step 2.3: Transfer the aliquot into a pre-dried, argon-flushed reaction flask.
-
Causality: The use of an anti-static spatula prevents the fine, dry powder from dispersing or adhering to the vial walls, ensuring accurate mass transfer and minimizing waste. Argon is utilized instead of nitrogen because its higher density provides a superior protective blanket over the solid powder in the vial.
-
Phase 3: Resealing and Storage
-
Step 3.1: Wipe the outer threads of the storage vial with a dry, lint-free tissue to remove any residual powder that could compromise the seal.
-
Step 3.2: Tightly cap the vial, wrap the seam tightly with PTFE tape, and apply a secondary layer of Parafilm.
-
Step 3.3: Remove the vial from the glove box and immediately return it to the -20°C freezer in a light-proof secondary container.
-
Causality: PTFE tape provides a superior chemical and moisture barrier compared to Parafilm alone, while the light-proof secondary container prevents long-term photo-oxidation of the benzyl ether moiety [2].
-
Quality Control: A Self-Validating System
A robust protocol must be a self-validating system. To ensure that the storage and handling procedures are successfully preserving the chemical integrity of the 2-amino-3-(benzyloxy)propan-1-ol HCl, laboratories must implement the following routine Quality Control (QC) checks:
-
Visual Inspection (Pre-use): Before each use, visually inspect the powder through the vial. A successful storage protocol yields a free-flowing, white crystalline powder. Any clumping, caking, or yellowing indicates a breach in the moisture or light barrier, rendering the batch suspect.
-
Karl Fischer (KF) Titration (Quarterly): Perform a micro-KF titration every three months. The water content must remain <0.5% w/w. A rising water content serves as an early warning system, indicating that the sealing protocol is failing before irreversible chemical hydrolysis occurs.
-
Proton NMR (Bi-annually): Run a standard 1H-NMR in DMSO-d6. Look specifically for the appearance of an aldehyde peak (~10 ppm) which would indicate the photo-oxidative cleavage of the benzyl ether into benzaldehyde.
References
Troubleshooting & Optimization
Technical Support Center: O-Benzyl-Serinol & Serine Coupling Optimization
Topic: Prevention of Racemization during O-Benzyl-Serinol/Serine Coupling Ticket ID: #RAC-SER-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
You are likely encountering stereochemical erosion (racemization) during the coupling of O-benzyl-serine derivatives (e.g., Fmoc-Ser(Bzl)-OH) or during the acylation of chiral O-benzyl-serinol scaffolds.
The presence of the electronegative oxygen atom on the
Module 1: The Mechanistic Root Cause
To prevent racemization, you must understand how it happens. In serine/serinol derivatives, the primary culprit is the formation of an oxazolone intermediate, accelerated by tertiary bases.
The Danger Zone: Oxazolone Formation
When the carboxyl group is activated (e.g., by HATU or DIC), the carbonyl oxygen of the upstream amide backbone can attack the activated carbonyl. This forms a 5-membered ring (oxazolone). The
Figure 1: The "Danger Zone" pathway. Note that Oxazolone formation is the critical diversion point where chirality is lost.
Module 2: Reagent Selection Strategy
The choice of coupling cocktail is the single most effective variable you can control.
The "Safe" Cocktail: DIC / Oxyma Pure / Collidine
Data consistently shows that carbodiimide coupling (DIC) with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt and phosphonium/uronium salts (HATU/HBTU) for preventing racemization in cysteine and serine derivatives.
| Variable | High Risk (Avoid) | Low Risk (Recommended) | Why? |
| Coupling Agent | HATU, HBTU, PyBOP | DIC (Diisopropylcarbodiimide) | Uronium salts (HATU) require base to activate, immediately risking proton abstraction. DIC is neutral. |
| Additive | HOBt, None | Oxyma Pure | Oxyma creates a highly reactive but less acidic active ester than OBt, suppressing oxazolone formation [1]. |
| Base | DIPEA, TEA, NMM | 2,4,6-Collidine (TMP) | Collidine is sterically hindered and a weaker base, sufficient to neutralize salts but too bulky to abstract the |
| Solvent | DMF (Pure) | DCM / DMF (1:1) | DCM's lower polarity stabilizes the activated ester and reduces the rate of racemization compared to pure DMF. |
Module 3: Validated Experimental Protocols
Protocol A: The "Zero-Base" Activation (Gold Standard)
Use this for maximum stereochemical integrity when coupling Fmoc-Ser(Bzl)-OH to a growing chain.
Reagents:
-
Amino Acid: Fmoc-Ser(Bzl)-OH (3.0 eq)
-
Additive: Oxyma Pure (3.0 eq)
-
Solvent: DMF/DCM (1:1)
Step-by-Step:
-
Dissolution: Dissolve Fmoc-Ser(Bzl)-OH and Oxyma Pure in the minimum volume of solvent.
-
Chilling (Critical): Cool the solution to 0°C in an ice bath.
-
Activation: Add DIC. Stir for exactly 2 minutes at 0°C. Do not pre-activate longer than 5 minutes.
-
Coupling: Add the cold mixture immediately to the resin/amine component.
-
Reaction: Allow to warm to Room Temperature (RT) naturally. Agitate for 60–90 minutes.
-
Wash: Drain and wash with DMF (3x) and DCM (3x).[2]
Protocol B: The "Collidine-Buffered" Method
Use this if your resin/amine is a salt (e.g., HCl salt) and requires neutralization.
Reagents:
-
Amino Acid (3.0 eq)[1]
-
DIC (3.0 eq) / Oxyma Pure (3.0 eq)
-
Base: 2,4,6-Collidine (3.0 - 5.0 eq)
Step-by-Step:
-
Add Collidine to the amino acid solution before adding DIC.
-
Add mixture to the resin immediately.
-
Note: Never premix HATU/DIPEA with Serine derivatives for >1 minute.
-
Module 4: Troubleshooting & FAQs
Q1: I am seeing 5-10% D-isomer. Can I just use more HOBt?
A: No. HOBt is less effective than Oxyma Pure.
-
Fix: Switch to Oxyma Pure . Studies indicate Oxyma/DIC reduces racemization in Ser/Cys coupling to <1%, whereas HOBt/DIC can still yield 2-5% under stress [3].
-
Secondary Fix: Lower the temperature to 0°C for the first hour of coupling.
Q2: Why not use HATU? It's faster.
A: HATU is faster because it creates a highly activated species, but it requires a base (DIPEA) to function. The presence of DIPEA with the activated Serine ester is the perfect storm for racemization.
-
Rule: If you must use HATU, use Collidine instead of DIPEA, and do not pre-activate. Add HATU to the resin last.
Q3: Does the "O-Benzyl" protection matter?
A: Yes. The benzyl ether oxygen is electron-withdrawing.
-
Comparison: Fmoc-Ser(tBu)-OH is less prone to racemization than Fmoc-Ser(Bzl)-OH because the t-Butyl group is electron-donating (via hyperconjugation), which slightly destabilizes the enolate. If your synthesis allows, switch to Ser(tBu) .
Q4: I am coupling to O-benzyl-serinol (the amine). Is racemization an issue?
A: Generally, no. The incoming activated acid is at risk, not the serinol amine. However, if you are using a chiral serinol derivative (e.g., derived from L-Serine), avoid strong bases during workup, as the 1,3-amino alcohol motif can undergo N-to-O acyl migration in basic conditions, which complicates purification but is not strictly racemization.
Module 5: Decision Logic for Serine Coupling
Use this flow to determine your experimental setup.
Figure 2: Reagent selection logic to minimize stereochemical erosion.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[6] Chemistry – A European Journal.[6]
-
Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization in the Presence of Strong Bases." Journal of Organic Chemistry.
-
Albericio, F., &yman, J. (2018). "Racemization in Peptide Synthesis: Mechanisms and Prevention." Chemical Reviews.
Sources
Technical Support Center: Optimizing Acylation of 2-amino-3-(benzyloxy)propan-1-ol
Ticket ID: #ACY-BZL-001 Status: Open Subject: Yield Improvement & Chemoselectivity Protocol
Executive Summary
You are attempting to acylate 2-amino-3-(benzyloxy)propan-1-ol (commonly referred to as O-Benzyl-Serinol). This substrate presents a classic chemoselectivity challenge: it contains two nucleophilic sites—a primary amine (
To maximize the yield of the
This guide details the optimized protocols, mechanistic rationale, and troubleshooting steps to resolve low yields.
Module 1: The Chemoselectivity Mechanism
The Nucleophilic Hierarchy
The success of this reaction relies on Kinetic Control .
-
Amine (
): High nucleophilicity, reacts rapidly with acyl chlorides/anhydrides to form amides. -
Alcohol (
): Lower nucleophilicity, requires activation (e.g., DMAP) or higher temperatures to form esters.
Failure Mode: If you use excess base (especially DMAP) or excess acylating agent, you will drive the reaction toward the thermodynamically stable ester, resulting in
Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways. Your goal is to stabilize the green path and block the red paths.
Figure 1: Reaction pathways for amino-alcohol acylation.[1] The green path represents the target N-acylation, favored by kinetic control.
Module 2: Optimized Protocols
Choose the protocol that best fits your acylating agent and solubility requirements.
Protocol A: Schotten-Baumann Conditions (Recommended)
Best for: Acyl chlorides, scale-up, and ensuring clean N-selectivity.
The Logic: This biphasic system uses water to solubilize the base and an organic solvent for the substrate.[2][3] The base neutralizes the HCl byproduct immediately, preventing amine protonation (which kills nucleophilicity), but the water phase suppresses
| Parameter | Specification | Reason |
| Solvent | DCM / Water (1:1) or THF / Water (1:1) | Biphasic system separates the base from the acylating agent, preventing hydrolysis. |
| Base | Inorganic bases are strong enough to scavenge HCl but less likely to catalyze ester formation than Pyridine/DMAP. | |
| Temperature | Low temperature maximizes kinetic selectivity for the amine. | |
| Stoichiometry | 1.05 - 1.10 eq Acyl Chloride | Slight excess compensates for minor hydrolysis; too much leads to di-acylation. |
Step-by-Step:
-
Dissolve 2-amino-3-(benzyloxy)propan-1-ol in DCM.
-
Add an equal volume of saturated aqueous
. -
Cool the biphasic mixture to
with vigorous stirring. -
Add the Acyl Chloride (diluted in minimal DCM) dropwise over 30 minutes.
-
Critical: Monitor pH of the aqueous layer. Keep it basic (
). Add more base if necessary. -
Warm to room temperature and stir for 1 hour.
Protocol B: Anhydrous Organic Conditions
Best for: Water-sensitive acyl chlorides or Anhydrides.
The Logic: Uses a tertiary amine base.[4] To prevent
| Parameter | Specification | Reason |
| Solvent | Anhydrous DCM or THF | Prevents hydrolysis of the reagent. |
| Base | Triethylamine (TEA) or DIPEA (1.2 eq) | Scavenges acid. DIPEA is less nucleophilic and reduces side reactions. |
| Reagent | Anhydride or Acyl Chloride | Anhydrides are milder and more N-selective than chlorides. |
Step-by-Step:
-
Dissolve substrate and Base (1.2 eq) in dry DCM.
-
Cool to
. -
Add Acylating Agent (1.0 eq) dropwise.
-
Stir at
for 2 hours. -
Check TLC: If starting material remains, add 0.1 eq more reagent. Do not heat.
Module 3: Troubleshooting & FAQs
Diagnostic Decision Tree
Use this flow to diagnose the root cause of your yield loss.
Figure 2: Troubleshooting logic flow for acylation issues.
Frequently Asked Questions
Q: I see a spot with a higher Rf than my expected product. What is it?
A: This is likely the
-
Cause: Excess acylating agent or reaction temperature was too high.
-
Fix: Selective hydrolysis. Treat the crude mixture with
in for 30 minutes. The ester ( -acyl) hydrolyzes much faster than the amide ( -acyl), converting the impurity back to the desired product.
Q: My yield is low (<40%), but the reaction looked clean on TLC. A: You are likely losing product during the aqueous workup.
-
Explanation: While the benzyl group adds lipophilicity, the amide and free alcohol groups make the molecule polar.
-
Fix: Saturate the aqueous layer with
(brine) before extraction. Use a more polar organic solvent for extraction, such as Ethyl Acetate or a DCM/Isopropanol (9:1) mixture.
Q: Can I use DMAP to speed up the reaction?
A: Avoid DMAP if you want selective
Q: The reaction stalls with 20% starting material left.
A: Check the pH. As the reaction proceeds, HCl is generated.[2][5] If the base is consumed, the remaining amine protonates (
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link] Grounding: Defines the biphasic base principle for selective amine acylation.
-
Selective N-Acylation of Amino Alcohols. Greene's Protective Groups in Organic Synthesis. [Link] Grounding: Authoritative text on manipulating protecting groups and selectivity.[6]
-
Chemoselective Acylation of Amino Alcohols. National Institutes of Health (PMC). [Link] Grounding: Discusses the thermodynamics and kinetics of O- vs N-acylation.
Sources
Technical Support Center: Purification of O-Benzyl-DL-Serinol Hydrochloride
Diagnostic & Triage
Is this guide for you? This guide is designed for researchers observing quality issues with commercial O-benzyl-DL-serinol hydrochloride (CAS: 58577-87-0 for L-isomer analog; DL-mix generic).[1][2]
Common Symptoms of Impurity:
-
Appearance: Yellow or beige discoloration (Target: White crystalline powder).[1]
-
Texture: Clumping or "wet" appearance indicating hygroscopicity or residual benzyl halides.[1][2]
-
Analytics: Extra aromatic peaks in
H-NMR (7.3–7.5 ppm region) or multiple spots on TLC.
Impurity Profile Table
| Impurity Type | Origin | Solubility Characteristics | Removal Strategy |
| Benzyl Chloride | Unreacted starting material | Highly soluble in organics (Et₂O, DCM); Insoluble in water.[1][2] | Trituration (Wash) |
| Benzyl Alcohol | Hydrolysis byproduct | Soluble in organics; Slightly soluble in water.[1] | Trituration or Recrystallization |
| Dibenzylated species | Over-alkylation (N,O-dibenzyl) | Lipophilic; Low water solubility.[1][2] | Acid-Base Extraction |
| Inorganic Salts | Neutralization byproducts | Water soluble; Insoluble in dry organics.[1][2] | Filtration (from dry organic solvent) |
Decision Logic (Troubleshooting Flowchart)
Before selecting a protocol, assess the severity of the contamination.[2]
Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.[1]
Technical Protocols
Protocol A: Solvent Trituration (The "Wash")
Best for: Removing residual benzyl chloride, benzyl alcohol, and surface oxidation (color).[1] Principle: The HCl salt is ionic and insoluble in non-polar solvents, while the organic impurities are highly soluble.
Materials:
Step-by-Step:
-
Place the crude O-benzyl-DL-serinol HCl in a flask.
-
Add cold Diethyl Ether (10 mL per gram of solid).
-
Note: DCM can be used if ether is unavailable, but minimize contact time as amine salts have slight solubility in DCM.[2]
-
-
Slurry (stir vigorously) for 15–20 minutes at room temperature.
-
Wash the filter cake twice with fresh, cold ether.[2]
Protocol B: Recrystallization (The Gold Standard)
Best for: General purity enhancement and obtaining sharp melting points.[1] Principle: Solubility differential between hot and cold protic solvents.[1][2]
Materials:
-
Solvent System: Absolute Ethanol (EtOH) + Ethyl Acetate (EtOAc) (Anti-solvent).[1]
-
Alternative: Isopropanol (IPA).[1]
Step-by-Step:
-
Dissolution: Dissolve the crude salt in the minimum amount of boiling Absolute Ethanol.[1][2]
-
Hot Filtration (Optional): If insoluble particles (dust/inorganics) remain, filter rapidly through a pre-warmed glass frit.[1]
-
Nucleation: Remove from heat. Add Ethyl Acetate dropwise until a faint turbidity (cloudiness) persists.[1]
-
Ratio: Typically 1:1 or 1:2 (EtOH:EtOAc).[1]
-
-
Crystallization: Allow the solution to cool slowly to room temperature on the benchtop. Then, place in a fridge (4°C) for 4–12 hours.
-
Warning: Rapid cooling leads to oiling out (phase separation) rather than crystallization.[1]
-
-
Collection: Filter the white crystals. Wash with a cold 1:3 EtOH:EtOAc mixture.[1][2]
-
Drying: Dry in a vacuum desiccator over P₂O₅ (phosphorus pentoxide) or KOH pellets, as the salt is hygroscopic.
Protocol C: Chemo-Selective Extraction (Free-Basing)
Best for: Removing inorganic salts or separating structural isomers (N-benzyl vs O-benzyl).[1][2] Principle: The amine is converted to its neutral form, extracted into organic solvent (leaving inorganics in water), and then re-precipitated.
Workflow Diagram:
Figure 2: Chemical extraction workflow for deep purification.
Critical Note: The free base of O-benzyl-serinol is an oil or low-melting solid (mp ~34–37°C for pure enantiomer).[1][2] Do not attempt to crystallize the free base; re-convert to HCl salt immediately for stability.[2]
Frequently Asked Questions (FAQ)
Q: My product "oiled out" during recrystallization. What happened? A: This occurs when the solution cools too fast or the concentration is too high.[1]
-
Fix: Re-heat the mixture until clear. Add a small amount of extra Ethanol (solvent).[1] Allow it to cool very slowly (wrap the flask in a towel to insulate). Scratch the glass with a spatula to induce nucleation.[2]
Q: Can I use water for recrystallization? A: Not recommended.[1][2] While the salt is water-soluble, recovering it requires lyophilization or boiling off water, which can cause hydrolysis of the benzyl ether linkage (generating benzyl alcohol).[1] Use anhydrous alcohols (EtOH, IPA).[1]
Q: The melting point is broad (e.g., 105–115°C). Is it impure? A: Likely, yes.[1] However, note that "DL" (racemic) salts often have different melting points than pure enantiomers (L- or D-).[1][2] Compare your value to the specific Certificate of Analysis (COA) for your batch. A broad range (>2°C) always indicates impurity or wetness.[1]
Q: Why does the product smell like almonds? A: This indicates the presence of Benzaldehyde (oxidation of benzyl alcohol) or Benzyl Chloride .[1] Perform Protocol A (Trituration) immediately.
References
-
ChemicalBook. (n.d.).[1][2] O-Benzyl-L-serine Chemical Properties and Melting Point Data. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1][2] Product Specification: O-Benzyl-L-serinol hydrochloride.[1][2][3] Retrieved from [1][2]
-
National Institutes of Health (NIH). (2023).[1] PubChem Compound Summary for CID 78457: O-Benzyl-L-serine.[1][2] Retrieved from [1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for general amine salt purification techniques).
-
BOC Sciences. (n.d.).[1][2] O-Benzyl-DL-serine Properties and Applications.[1][2][3][4][] Retrieved from [1]
Sources
Technical Support Center: Troubleshooting Hygroscopic Amino Alcohol HCl Salts
Introduction: The "Double Whammy" of Amino Alcohol Salts
Amino alcohol hydrochloride salts present a unique challenge in organic synthesis and drug development. Unlike simple amine salts, amino alcohols possess two potent hydrophilic handles: the ionic ammonium center (
The result? A salt that doesn't just get "sticky"—it deliquesces. It turns into a viscous oil or a puddle within minutes of exposure to air, ruining stoichiometry, complicating purification, and accelerating hydrolysis.
This guide moves beyond basic "keep it dry" advice. It provides engineered workflows for handling, drying, and purifying these difficult substrates.
Module 1: Handling & Weighing ("My Salt Turned into a Puddle")
Issue: You cannot weigh the salt accurately because it absorbs water mass faster than the balance stabilizes.
Mechanism
When the Relative Humidity (RH) of your lab exceeds the salt's Deliquescence Relative Humidity (DRH) , the solid surface adsorbs enough water to form a saturated solution.[1] For many amino alcohol HCl salts, the DRH is remarkably low (<30% RH).
Troubleshooting Protocol: The "Weighing by Difference" Technique
Do not attempt to weigh hygroscopic salts directly onto a spatula or open boat.
-
Preparation: Dry a glass vial with a septum cap in an oven (110°C) for 1 hour. Cool in a desiccator.
-
Loading: In a glove bag or glove box, load the approximate amount of salt into the vial and seal it tightly.
-
Weighing:
-
Weigh the sealed vial + salt (
). -
Take the vial to your reaction flask.
-
Quickly remove the cap, dump the salt into the reaction, and immediately recap the empty vial.
-
Weigh the empty vial + cap (
).
-
-
Calculation:
.-
Why? This eliminates error from water absorption during the transfer. The water absorbed by the residue in the vial doesn't affect the reaction stoichiometry.
-
FAQ: Handling
Q: I don't have a glove box. Can I still handle these salts? A: Yes. Use a Schlenk-frit assembly. Filter your product under inert gas (Argon/Nitrogen) and dry it on the frit. If you must transfer it, use a "glove bag" (a disposable plastic inflatable chamber) purged with nitrogen.
Module 2: Drying & Storage ("I Dried It, But It's Wet Again")
Issue: Vacuum oven drying is ineffective; the salt forms a crust that traps moisture inside, or it decomposes.
Protocol A: Azeotropic Distillation (The "Chemical Drying" Method)
This is superior to vacuum drying for amino alcohols because it physically entrains water out of the lattice.
-
Dissolution: Dissolve your wet salt in a minimum amount of dry methanol or ethanol . Ensure it is fully soluble.
-
Entrainer Addition: Add 5–10 volumes of toluene or heptane .
-
Note: Toluene forms a positive azeotrope with water (bp 85°C) and ethanol (bp 76.7°C).
-
-
Distillation: Rotovap the mixture. The alcohol/water/toluene azeotrope will distill off first.
-
Repetition: As the volume decreases, the salt may precipitate. If it oils out, add more toluene and repeat.
-
Final Polish: Once a solid powder forms, switch to high vacuum (0.1 mmHg) at 40–50°C to remove trace toluene.
Protocol B: The P2O5 Vacuum Chamber
Standard silica gel is insufficient for amino alcohol HCl salts.
-
Desiccant: Use Phosphorus Pentoxide (
) or KOH pellets . chemically reacts with water to form phosphoric acid, maintaining a near-zero vapor pressure of water. -
Setup: Place an open vial of the salt in a vacuum desiccator containing a tray of
. Evacuate and leave for 24 hours.
Visual Guide: Drying Decision Tree
Figure 1: Decision tree for selecting the appropriate drying method based on the physical state and stability of the salt.
Module 3: Synthesis & Purification ("It Oiled Out")
Issue: During crystallization, the product separates as a second liquid phase (oil) instead of crystals. This is "Oiling Out" (Liquid-Liquid Phase Separation).[2][3]
The Science of Oiling Out
Amino alcohol salts often have a "metastable zone" where the oil phase is thermodynamically more stable than the supersaturated solution but less stable than the crystal. Impurities and water broaden this zone.
Troubleshooting Protocol: The "Dual-Solvent Crash"
-
Solvent A (Good Solvent): Dissolve the crude oil in the minimum amount of hot isopropanol (IPA) or methanol .
-
Tip: If the salt is extremely hygroscopic, add 1% v/v Trimethyl orthoformate (TMOF) to the solvent. TMOF scavenges water chemically.
-
-
Solvent B (Anti-Solvent): Slowly add Diethyl Ether or MTBE dropwise with vigorous stirring.
-
The Critical Step - Seeding:
-
Stop adding anti-solvent before the solution turns cloudy.
-
Add a tiny seed crystal (if available) or scratch the glass wall.
-
If no seed: Cool the clear solution to -20°C slowly. Rapid cooling promotes oiling.
-
-
Recovery: If it oils out again:
-
Reheat to dissolve the oil.
-
Add more Solvent A (Good Solvent) to lower supersaturation.
-
Cool more slowly.
-
Module 4: The "Wrong" Salt (Counter-ion Selection)
Issue: The HCl salt is simply too hygroscopic to handle for a drug product.
Solution: Switch the counter-ion. HCl is small and has high charge density, which attracts water. Larger, hydrophobic counter-ions pack better and repel water.
Table 1: Alternative Counter-ions for Amino Alcohols
| Counter-ion | Acid Source | Hygroscopicity Risk | Notes |
| Chloride ( | HCl | High | Default choice, but often deliquescent for amino alcohols. |
| Fumarate | Fumaric Acid | Low | Excellent for crystallinity; often forms non-hygroscopic salts. |
| Tosylate | p-TsOH | Low | Adds hydrophobicity; good for crystallizing oils. |
| Mesylate | Methanesulfonic Acid | Medium | Good solubility, but can still be hygroscopic. |
| Tartrate | Tartaric Acid | Low/Medium | Useful for chiral resolution; forms robust lattices. |
Workflow: Rescuing an Oiled-Out Reaction
Figure 2: Step-by-step rescue protocol for crystallization batches that have separated into an oil.
Module 5: Quantitative Analysis
Issue: You need to know the exact molecular weight (including water) for stoichiometry, but standard loss-on-drying (LOD) is inaccurate because the salt melts or decomposes.
Protocol: Coulometric Karl Fischer (KF) Titration
Do not use volumetric KF; it is not sensitive enough for small, hygroscopic samples.
-
Solvent: Use a Methanol/Formamide (7:3) mix in the titration cell to ensure the amino alcohol salt dissolves completely.
-
Sample Injection: Dissolve a known mass of salt in dry methanol (in a glove box) and inject a precise volume into the KF titrator.
-
Blank: Run a blank with just the dry methanol to subtract background moisture.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Newman, A., & Reutzel-Edens, S. (2020). "Physical Characterization of Hygroscopicity in Pharmaceutical Solids." Journal of Pharmaceutical Sciences, 109(1), 222-235.
-
Bakar, S. Y., et al. (2013). "Oiling Out During Crystallization: Mechanisms and Control Strategies." Organic Process Research & Development, 17(2), 234-245.
-
Vippagunta, S. R., et al. (2001). "Crystalline solids."[4][5][6] Advanced Drug Delivery Reviews, 48(1), 3-26.
-
Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in Salt Selection." Journal of Pharmaceutical Sciences, 94(5), 929-939.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystallinity, hygroscopicity and dissolution of moricizine hydrochloride hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Solubility Optimization for 2-Amino-3-(benzyloxy)propan-1-ol
Executive Summary: The "Chameleon" Molecule
2-amino-3-(benzyloxy)propan-1-ol (O-Benzyl-serinol) presents a classic "Janus" problem in organic chemistry. It possesses a polar, hydrophilic head (amino-diol backbone) and a lipophilic, hydrophobic tail (benzyl ether).
The Critical Insight: The most common solubility failure mode for this compound is not actually "insolubility"—it is oiling out (liquid-liquid phase separation).[1][2] This occurs because the free base has a remarkably low melting point (34–37 °C ). If your crystallization or dissolution process exceeds this temperature, the compound will melt into an oil rather than dissolving or crystallizing.
This guide provides the protocols to navigate these thermodynamic constraints.
Module 1: Solvent Selection Matrix
Objective: Match the specific form of the molecule (Free Base vs. Salt) to the correct solvent system.
Solubility Data Table
| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Application |
| Chlorinated | Dichloromethane (DCM) | High | Low | Extraction / Synthesis |
| Alcohols | Methanol / Ethanol | High | High | Dissolution / Salt Formation |
| Ethers | THF / 1,4-Dioxane | Moderate to High | Low | Reaction Medium |
| Ethers | Diethyl Ether / MTBE | Low / Insoluble | Insoluble | Antisolvent (Precipitation) |
| Hydrocarbons | Hexanes / Heptane | Insoluble | Insoluble | Antisolvent (Wash) |
| Polar Aprotic | DMSO / DMF | High | High | Avoid (Hard to remove) |
| Water | Water | Low/Moderate (pH dep.) | High | Aqueous Workup |
Technical Note: The free base is "amphiphilic." While it dissolves in DCM, it can drag water into the organic phase due to the amine/alcohol groups. Always dry DCM layers thoroughly with Na₂SO₄ before evaporation.
Module 2: Troubleshooting "Oiling Out"
Symptom: You add an antisolvent (e.g., Hexane to a DCM solution) or cool a solution, and instead of white crystals, a yellow/colorless viscous oil separates at the bottom.
Root Cause: The process temperature (
Protocol A: The "Cold-Crash" Recovery
Use this if you must isolate the Free Base.
-
Redissolve: Add just enough of the "Good Solvent" (e.g., DCM or slightly warmed Ethanol) to redissolve the oil.
-
Temperature Control: Cool the solution to 0–5 °C (Ice bath). Crucial: The solution must be below 34 °C before adding antisolvent.
-
Slow Antisolvent Addition: Add the antisolvent (Hexane or MTBE) dropwise with vigorous stirring.
-
Seeding: If oil droplets appear, stop. Add a "seed crystal" of pure product. If no seed is available, scratch the glass wall with a glass rod to induce nucleation.
-
Ripening: Allow the suspension to stir at 0 °C for 1–2 hours. The oil droplets should slowly solidify into a crystalline crust.
Module 3: The "Salt Switch" Strategy (Recommended)
Expert Insight: The most robust way to solve solubility and purification issues with this amino-alcohol is to not handle the free base. Convert it to the Hydrochloride (HCl) or Oxalate salt.
-
Free Base
: ~34–37 °C (Unstable, oils out) -
HCl Salt
: >150 °C (Stable solid, crystallizes well)
Protocol B: HCl Salt Formation & Purification
-
Dissolution: Dissolve the crude amino-alcohol oil in a minimal amount of dry Ethanol or Methanol.
-
Acidification: Cool to 0 °C. Add 1.1 equivalents of HCl (using 1M HCl in Diethyl Ether or 4M HCl in Dioxane). Avoid aqueous HCl to prevent difficult drying.
-
Precipitation: The salt may precipitate immediately. If not, slowly add Diethyl Ether or MTBE as an antisolvent.
-
Filtration: Filter the white solid.
-
Recrystallization: If purity is low, recrystallize the salt from Hot Ethanol (dissolve) -> Cold Ether (precipitate) .
Workflow Visualization
Figure 1: Decision Logic for Handling and Purification. Note the critical loop for managing "Oiling Out" events.
Frequently Asked Questions (FAQ)
Q1: I need the free base for my next reaction, but I only have the HCl salt. How do I liberate it without oiling out? A: Do not isolate the free base solid. Instead:
-
Suspend the HCl salt in DCM.
-
Add 1.05 eq of Triethylamine (TEA) or shake with aqueous saturated NaHCO₃.
-
Separate the organic layer, dry over Na₂SO₄, and use the DCM solution directly in your next step. Evaporating to dryness increases the risk of degradation and handling difficulties.
Q2: Why is my yield low after recrystallizing from water/alcohol? A: The benzyl ether oxygen and the amine group can hydrogen bond with water, making the compound surprisingly soluble in aqueous waste streams.
-
Fix: Avoid pure aqueous recrystallization. Use "Salting Out" (adding NaCl to the aqueous phase) during extractions to force the organic molecule into the organic layer (DCM/EtOAc).
Q3: Can I use Hexane as a solvent? A: No. The molecule is virtually insoluble in pure hexane. Hexane should only be used as an antisolvent to push the molecule out of a solution of DCM or Ethyl Acetate.
References
-
Solubility & Physical Properties: Sigma-Aldrich. Product Specification: (R)-(+)-2-Amino-3-benzyloxy-1-propanol. Accessed March 2026. (Verifies MP ~34-37°C).
-
Crystallization Mechanisms: Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. .
-
Amino Alcohol Handling: Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[3] .
Sources
minimizing side reactions in serinol derivative synthesis
Current Status: Operational | Topic: Minimizing Side Reactions | Ticket Priority: High
Welcome to the Serinol Chemistry Support Hub.
User Persona: Senior Application Scientist Objective: You are encountering yield losses or impurity profiles inconsistent with standard amide coupling during serinol (2-amino-1,3-propanediol) derivatization.
Serinol is a deceptive scaffold. Its symmetry (pseudo-C2) and the proximity of three nucleophiles (1 amine, 2 hydroxyls) create a "nucleophilic triangle" that complicates standard acylation and alkylation protocols. This guide addresses the three most common support tickets we receive: Chemoselectivity loss (O-acylation) , Cyclodehydration (Oxazoline formation) , and Oligomerization .
Ticket #001: The Chemoselectivity Paradox
User Issue: "I am attempting to synthesize N-acyl serinol (e.g., for Iopamidol intermediates or lipid nanoparticles). I see a persistent impurity that matches the mass of my product but elutes earlier/later. My yield of the desired amide is low."
Diagnosis: Kinetic O-Acylation
While the primary amine is thermodynamically more nucleophilic, the hydroxyl groups on serinol are sterically unhindered and abundant (2:1 ratio vs amine). Under acidic conditions or with highly reactive electrophiles (acid chlorides), O-acylation competes with N-acylation .
The Mechanism:
-
Protonation: If the reaction pH drops < 8, the amine (
) becomes protonated ( ), rendering it non-nucleophilic. -
Attack: The neutral hydroxyl groups remain nucleophilic and attack the acylating agent.
-
Result: Formation of ester impurities (O-acyl) instead of the desired amide (N-acyl).
Troubleshooting Protocol
Step 1: The pH Check (Preventative)
Ensure the reaction mixture remains basic to keep the amine deprotonated.
-
Protocol: For aqueous/organic biphasic reactions (Schotten-Baumann conditions), maintain pH 10–11 .
-
Buffer: Use a carbonate or phosphate buffer, or a pH-stat titrator with NaOH.
-
Organic Solvent: If using DMAc or DMF (common for Iopamidol), use a non-nucleophilic organic base like Tributylamine (TBA) or Diisopropylethylamine (DIPEA) in >1.1 eq excess.
Step 2: The "O-to-N" Migration (Corrective)
If O-acylation has already occurred, you can often salvage the batch by forcing an O→N acyl migration . This is a thermodynamic correction.
-
Action: Treat the crude mixture with mild base (pH 9-10) at room temperature for 1-2 hours before workup.
-
Chemistry: The free amine (now deprotonated) will attack the intramolecular ester carbonyl, forming the stable amide and releasing the hydroxyl group (5-membered transition state).
Visualization: Chemoselectivity Decision Tree
Caption: Figure 1. The pH-dependent pathway of serinol acylation. Maintaining basicity is critical to favor N-acylation; however, O-acyl impurities can often be isomerized to N-acyl products via base treatment.
Ticket #002: The Oxazoline Trap
User Issue: "I have a recurring impurity at [M-18] mass units relative to my product. It increases when I heat the reaction or during the drying step."
Diagnosis: Cyclodehydration
The 1,3-diol structure of serinol is perfectly set up to attack the amide carbonyl you just formed. This creates a 5-membered Oxazoline ring, ejecting water (hence M-18).
-
Trigger: Acidic conditions + Heat + Dehydrating agents (e.g., Thionyl Chloride, excess acid chloride).
-
Risk Factor: This is particularly common in the synthesis of iodinated contrast media (like Iopamidol) or when using acid chlorides without sufficient acid scavenging.
Troubleshooting Protocol
Step 1: Temperature Control
-
Guideline: Keep acylation reactions < 30°C. Oxazoline formation has a higher activation energy than amide formation.
-
Cooling: Pre-cool the serinol solution to 0-5°C before adding the electrophile.
Step 2: Workup Neutralization
-
Critical: Never concentrate N-acyl serinol derivatives in the presence of strong acid.
-
Protocol: Quench reaction with Sodium Bicarbonate (NaHCO3) or dilute NaOH to ensure pH is neutral/slightly basic before rotary evaporation. Acid + Heat during solvent removal = Oxazoline factory.
Step 3: Hydrolytic Ring Opening (Salvage)
If oxazolines have formed, they are essentially "masked" amides.
-
Action: Treat the impurity with dilute aqueous acid (0.1 M HCl) followed immediately by rapid neutralization. This hydrolyzes the C=N bond of the oxazoline back to the N-acyl serinol (amide + alcohol).
-
Warning: Prolonged exposure to strong acid will hydrolyze the amide bond completely, destroying the product.
Visualization: The Cyclization Mechanism
Caption: Figure 2. Mechanism of oxazoline formation. The serinol hydroxyl group attacks the amide carbonyl under dehydrating conditions, resulting in a cyclic impurity.
Ticket #003: Scale-Up & Impurity Profiling
User Issue: "We are scaling up Iopamidol synthesis. What are the critical process parameters (CPPs) to monitor for impurities?"
Data Summary: Common Impurity Profile
| Impurity Type | Structure / Origin | Cause | Mitigation Strategy |
| O-Acetyl / O-Acyl | Ester formation on OH groups. | Low pH; Localized excess of acid chloride. | Maintain pH > 10; High agitation speed to prevent local hot-spots. |
| Oxazoline | Cyclic dehydration product (M-18). | Acidic workup; High temp drying. | Quench with base; Keep T < 40°C during stripping. |
| Bis-Amides (Dimers) | Serinol reacting with 2 equivalents of bifunctional acid chlorides. | Incorrect stoichiometry; Reverse addition. | Ensure excess Serinol (if feasible) or strict stoichiometry control. |
| Free Acid | Hydrolysis of acid chloride starting material. | Wet solvents (DMF/DMAc); Moisture ingress. | Use anhydrous solvents (<0.05% water); Inert atmosphere (N2). |
Protocol: The "Inverse Addition" Technique
To minimize dimerization (where one serinol molecule reacts with two electrophiles) or oligomerization:
-
Standard: Adding Acid Chloride to Serinol.
-
Inverse: Adding Serinol to Acid Chloride.
References
- Process for the preparation of iopamidol. (US Patent 6,803,485 B2). Google Patents. Retrieved from Key Insight: Defines the industrial standard for minimizing O-acylation via pH control and solvent selection (DMAc).
-
Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives. ACS Omega. Retrieved from [Link]
- Key Insight: Details the mechanism of oxazoline formation and how temperature/catalysts influence the cyclization of serinol deriv
- Key Insight: Although focused on phenyl-serine, this outlines the universal "pH switch" strategy for amino-alcohol chemoselectivity.
-
Iopamidol Impurities and Related Compounds. Veeprho Laboratories. Retrieved from [Link]
- Key Insight: Catalog of specific impurities (including O-acetyl and hydrolysis products) relevant to FDA/ICH monitoring.
Sources
Validation & Comparative
Executive Summary: The Analytical Challenge of O-benzyl-serinol
An in-depth technical guide for analytical chemists, researchers, and drug development professionals on developing robust High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of O-benzyl-serinol.
O-benzyl-serinol (2-amino-3-benzyloxy-1-propanol) is a critical chiral building block in the synthesis of complex marine natural products (such as serinolamide A)[1] and novel serinophospholipids[2]. Determining its enantiomeric purity is analytically challenging due to the presence of a highly basic primary amine, a primary hydroxyl group, and a bulky, hydrophobic benzyl ether.
The primary amine is particularly problematic; if not properly managed, it undergoes severe secondary interactions with residual silanols on silica-based stationary phases, leading to peak tailing and loss of resolution. To achieve baseline enantioseparation, analytical scientists must choose between two divergent chromatographic philosophies: host-guest complexation using Crown Ether columns (underivatized) or steric/hydrogen-bonding interactions using Immobilized Polysaccharide columns (often requiring derivatization).
This guide objectively compares these two methodologies, explaining the thermodynamic and chemical causality behind each protocol to help you build a self-validating analytical system.
Mechanistic Workflow: Selecting the Right Chiral Selector
The decision to use a specific column chemistry dictates sample preparation and mobile phase constraints.
Workflow for selecting chiral HPLC methods for O-benzyl-serinol based on derivatization status.
Alternative 1: Crown Ether Columns (CROWNPAK CR-I(+))
For underivatized O-benzyl-serinol, crown ether columns (e.g., CROWNPAK CR-I(+)) are the gold standard. The chiral selector is an immobilized ((S)-3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6 moiety[3].
The Causality of the Method
-
Protonation is Non-Negotiable: Chiral recognition only occurs when the primary amine of O-benzyl-serinol is fully protonated into an ammonium ion (
). This cation forms a host-guest inclusion complex with the oxygen atoms of the crown ether cavity[4]. -
Why Perchloric Acid (HClO
)? To ensure complete protonation, the mobile phase must be highly acidic (pH 1.0–2.0). HClO is preferred over Trifluoroacetic acid (TFA) because it provides superior baseline stability at low UV wavelengths (210 nm) and yields sharper peaks by acting as a strong chaotropic pairing agent[4]. -
Thermodynamic Temperature Control: The host-guest complexation is an exothermic process. Lowering the column compartment temperature (e.g., 10°C to 25°C) decreases the entropic penalty, thereby increasing the binding constant and enhancing enantiomeric resolution (
)[4]. -
Elution Anomaly: While most L-amino alcohols elute first on a CR-I(+) column, O-benzyl-serinol exhibits a reversed elution order due to the steric bulk of the benzyl ether group altering its approach trajectory into the chiral cavity[3].
Step-by-Step Protocol: Crown Ether Separation
-
Mobile Phase Preparation: Weigh 16.3 g of 70% perchloric acid and dilute to 1 L with LC-MS grade water to create a pH ~1.0 stock. Dilute this stock further with water until exactly pH 1.5 is achieved[4].
-
Solvent Blending: Mix the pH 1.5 HClO
aqueous solution with Acetonitrile at an 80:20 (v/v) ratio. Degas thoroughly. -
System Equilibration: Install the CROWNPAK CR-I(+) column (150 × 3.0 mm, 5 µm). Set the column oven to 15°C. Pump the mobile phase at 0.4 mL/min until the baseline is stable.
-
Sample Preparation: Dissolve O-benzyl-serinol in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Injection & Detection: Inject 5 µL. Monitor UV absorbance at 210 nm.
Alternative 2: Immobilized Polysaccharide Columns (CHIRALPAK IA)
If O-benzyl-serinol has been protected during synthesis (e.g., N-Boc-O-benzyl-serinol)[1], or if highly acidic mobile phases are incompatible with your LC system, immobilized polysaccharide columns (e.g., CHIRALPAK IA) operating in Normal Phase are the superior choice.
The Causality of the Method
-
Multi-Modal Interactions: The chiral selector (Amylose tris(3,5-dimethylphenylcarbamate)) relies on a combination of hydrogen bonding (via the carbamate linkages), dipole-dipole interactions, and
stacking. The benzyl group of O-benzyl-serinol is critical here, as it -stacks with the phenyl rings of the stationary phase. -
The Role of Derivatization: Converting the primary amine to a bulky N-Boc group eliminates the basicity of the nitrogen, entirely preventing silanol-induced peak tailing. It also introduces additional carbonyl groups that act as strong hydrogen-bond acceptors, drastically improving chiral recognition[1].
-
Basic Additives (If Underivatized): If you must run underivatized O-benzyl-serinol on this column, you must add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. The DEA acts as a sacrificial base, dynamically coating the acidic residual silanols on the silica support and preventing the analyte from sticking.
Step-by-Step Protocol: Polysaccharide Separation (N-Boc Derivatized)
-
Mobile Phase Preparation: Mix n-Hexane and absolute Ethanol in a 95:05 (v/v) ratio. No acidic or basic additives are required for the N-Boc derivative.
-
System Equilibration: Install the CHIRALPAK IA column (150 × 4.6 mm, 5 µm). Set the column oven to 25°C. Pump the mobile phase at 1.0 mL/min.
-
Sample Preparation: Dissolve N-Boc-O-benzyl-serinol in the mobile phase to 1 mg/mL.
-
Injection & Detection: Inject 10 µL. Monitor UV absorbance at 210 nm and 254 nm (for the benzyl chromophore)[1].
Quantitative Data & Objective Comparison
The table below summarizes the performance metrics and operational constraints of both methodologies, allowing for an objective selection based on your laboratory's capabilities.
| Parameter | Crown Ether Method (CROWNPAK CR-I+) | Polysaccharide Method (CHIRALPAK IA) |
| Target Analyte State | Underivatized (Free Amine) | N-Boc / N-Fmoc Protected |
| Chiral Selector | (S)-3,3'-diphenyl-1,1'-binaphthyl-20-crown-6 | Amylose tris(3,5-dimethylphenylcarbamate) |
| Primary Mechanism | Host-Guest Complexation (Ammonium ion) | H-Bonding & |
| Mobile Phase | pH 1.5 HClO | n-Hexane / Ethanol (95:05) |
| Optimal Temperature | 10°C – 15°C (Exothermic binding) | 25°C (Standard) |
| Resolution ( | > 2.0 | > 2.5 (Highly resolved) |
| Elution Order | D-isomer elutes first (Anomalous) | (R)-isomer elutes first |
| System Wear | High (Highly acidic, requires thorough flushing) | Low (Standard normal phase solvents) |
Establishing a Self-Validating System (System Suitability)
To guarantee the trustworthiness of your generated data, every analytical run must pass the following self-validating System Suitability Testing (SST) criteria before sample analysis:
-
Resolution Verification: The critical pair (the two enantiomers) must exhibit a baseline resolution (
) . If drops on the Crown Ether column, immediately verify the mobile phase pH; a shift from pH 1.5 to pH 2.0 will drastically reduce protonation and complexation. -
Tailing Factor (
): The tailing factor for the second eluting peak must be . Excessive tailing on the Polysaccharide column (if running underivatized) indicates depleted DEA in the mobile phase or irreversible column fouling. -
Retention Time Precision: %RSD of retention times for 5 replicate injections of the standard must be
. Temperature fluctuations in the column compartment are the primary cause of retention time drift in Crown Ether separations.
References
-
Serinophospholipids: A Third Type of Natural Phospholipid Discovered in a Thermophilic Bacterium. ACS Publications. Retrieved from:[Link]
-
Total Synthesis of Marine Natural Products Serinolamide A and Columbamide D. NIH / Journal of Natural Products. Retrieved from:[Link]
-
A Graph Convolutional Network for Elution Order Prediction in Chromatographic Enantioseparation. ChemRxiv. Retrieved from:[Link]
-
INSTRUCTION MANUAL FOR CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Chiral Technologies (Daicel). Retrieved from:[Link]
Sources
Structural Elucidation of 2-amino-3-(benzyloxy)propan-1-ol: A Comparative Guide to HRAM-HCD vs. Nominal Mass CID
As a Senior Application Scientist specializing in small molecule structural elucidation, I frequently encounter complex pharmaceutical intermediates that require rigorous analytical characterization. One such compound is 2-amino-3-(benzyloxy)propan-1-ol (C10H15NO2), a bifunctional molecule featuring both an amino alcohol moiety and a benzyl ether linkage. Accurate characterization of its fragmentation pattern is critical for identifying impurities during drug synthesis, degradation studies, and metabolic profiling.
In this guide, I will objectively compare the performance of High-Resolution Accurate Mass (HRAM) Orbitrap mass spectrometry utilizing Higher-energy C-trap Dissociation (HCD) against traditional Nominal Mass Triple Quadrupole (QQQ) systems utilizing Collision-Induced Dissociation (CID). By dissecting the causality behind the fragmentation pathways, this guide provides a self-validating framework for your own LC-MS/MS workflows.
The Causality of Fragmentation: Mechanistic Insights
Understanding why a molecule fragments is far more important than memorizing how it fragments. For protonated 2-amino-3-(benzyloxy)propan-1-ol ([M+H]+ at m/z 182.1181), the fragmentation is driven by the thermodynamic stability of the leaving groups and the resulting cations.
-
Benzyl Ether Cleavage (m/z 91.0548): The most thermodynamically favored pathway is the cleavage of the benzyl ether bond. The resulting benzyl cation rapidly rearranges into a highly resonance-stabilized tropylium ion (C7H7+) .
-
Dehydration of the Amino Alcohol (m/z 164.1075): Protonation of the primary hydroxyl group leads to the elimination of water (-18.0106 Da). Unlike simple aliphatic alcohols where this might be a minor pathway, the adjacent amine group facilitates this through neighboring group participation, stabilizing the resulting transition state .
-
Ether Cleavage via Inductive Effect (m/z 74.0606): The cleavage of the ether bond results in the neutral loss of benzyl alcohol (PhCH2OH, 108.0575 Da), leaving a nitrogen-stabilized cation ([C3H8NO]+). This alpha-cleavage-like process is highly diagnostic for the amino propanol backbone .
Figure 1: ESI-MS/MS fragmentation pathways of protonated 2-amino-3-(benzyloxy)propan-1-ol.
Product Performance Comparison: HRAM-HCD vs. Nominal CID
When selecting an analytical platform, the goals dictate the hardware. QQQ systems excel at targeted, high-throughput quantitation via Multiple Reaction Monitoring (MRM). However, they lack the resolving power necessary for definitive structural elucidation of unknown impurities.
Conversely, HCD on an Orbitrap provides triple-quadrupole-like fragmentation but is performed in a multipole collision cell. This design does not suffer from the low-mass cutoff (the "1/3 rule") typical of 3D ion traps, ensuring that low-mass diagnostic ions like m/z 74.0606 are captured with high transmission efficiency and sub-ppm mass accuracy .
Quantitative Performance Summary
| Analytical Metric | HRAM-HCD (Orbitrap) | Nominal CID (Triple Quadrupole) | Mechanistic Advantage / Causality |
| Precursor Ion Mass | m/z 182.1181 (± 2 ppm) | m/z 182.1 (± 0.2 Da) | Sub-ppm accuracy eliminates isobaric matrix interferences. |
| Mass Resolution | 70,000 FWHM (at m/z 200) | ~0.7 Da FWHM (Unit Resolution) | High resolution separates the target from co-eluting background ions. |
| Diagnostic Fragment 1 | m/z 91.0548 (C7H7+) | m/z 91.1 | Confirms the presence of the benzyl ether moiety. |
| Diagnostic Fragment 2 | m/z 74.0606 (C3H8NO+) | m/z 74.1 | Confirms the intact amino propanol backbone. |
| Collision Energy Control | Stepped NCE (15, 30, 45%) | Fixed Voltage (eV) | Stepped NCE generates a comprehensive breakdown curve in a single scan. |
| Low-Mass Cutoff | None (Multipole HCD cell) | None (Q2 collision cell) | Both capture low m/z, but HCD provides exact elemental composition. |
Designing a Self-Validating Experimental Protocol
A robust LC-MS/MS method must inherently validate its own results. In this protocol, we utilize a Stepped Normalized Collision Energy (NCE) approach.
The Causality of the Design: A single collision energy often biases the spectrum. A low NCE (15%) acts as an internal control to validate the precursor ion and the initial dehydration (-18 Da). A high NCE (45%) forces the complete fragmentation of the robust aliphatic backbone, validating the elemental composition of the terminal ring fragments (m/z 91.0548). Self-Validation Check: If the m/z 164.1075 peak is absent at low NCE, it immediately flags to the operator that the electrospray source temperature is too high, causing unintended in-source fragmentation.
Step-by-Step Methodology
-
Sample Preparation:
-
Dilute the 2-amino-3-(benzyloxy)propan-1-ol standard to 1 µg/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA). The FA ensures complete protonation of the primary amine prior to ESI droplet formation.
-
-
UHPLC Separation:
-
Column: C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: HPLC-grade Water + 0.1% FA.
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 5 minutes. The relatively polar amino alcohol will elute early; the benzyl group provides enough hydrophobicity for adequate retention.
-
-
ESI Source Optimization:
-
Polarity: Positive Ion Mode (+).
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 275°C (Keep below 300°C to prevent thermal degradation of the ether bond).
-
-
HRAM-HCD Acquisition (Orbitrap):
-
Resolution: Set to 70,000 FWHM for MS1, and 35,000 FWHM for MS2.
-
Isolation Window: 1.0 m/z (to exclude co-eluting isotopic noise).
-
Fragmentation: Stepped NCE at 15%, 30%, and 45%.
-
-
Data Processing:
-
Extract ion chromatograms (EIC) for m/z 182.1181, 164.1075, 91.0548, and 74.0606 using a mass tolerance of ≤ 5 ppm.
-
Figure 2: LC-MS/MS workflow comparing HRAM-HCD and Nominal CID platforms.
References
-
Chemistry LibreTexts. "12.3: Mass Spectrometry of Some Common Functional Groups." Organic Chemistry (McMurry). Available at:[Link]
-
PubMed (NIH). "Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry. Available at:[Link]
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Physical Methods in Chemistry and Nano Science (Barron). Available at:[Link]
-
PubMed Central (PMC). "Qualitative Characterization of the Rat Liver Mitochondrial Lipidome using LC-MS Profiling and High Energy Collisional Dissociation (HCD) All Ion Fragmentation." Metabolomics. Available at:[Link]
O-benzyl-serinol vs TBDMS-protected serinol stability comparison
An in-depth technical analysis of protecting group strategies is critical when utilizing serinol (2-amino-1,3-propanediol) as a prochiral building block in complex syntheses, such as the development of sphingosine analogs, nucleosides, and glycuronamides. To selectively functionalize the central amine, the 1,3-hydroxyl groups must be transiently masked.
This guide objectively compares the two most prominent protecting groups for this application: the O-benzyl (OBn) ether and the O-tert-butyldimethylsilyl (TBDMS) ether .
Mechanistic Stability Profiling
The selection between OBn and TBDMS hinges on their distinct electronic and steric properties, which dictate their behavior under various reaction conditions.
O-Benzyl (OBn) Ethers: Benzyl ethers are characterized by their robust chemical stability. They are highly resistant to both strong acids (e.g., pH = 1) and strong bases[1]. This makes them ideal for multi-step syntheses involving harsh conditions, such as peptide coupling or strong acidic deprotections (e.g., Boc removal). Deprotection relies on catalytic hydrogenolysis (H₂, Pd/C), which is highly selective but fundamentally incompatible with reducible functional groups like alkenes or alkynes elsewhere in the molecule[2].
TBDMS Ethers: TBDMS groups provide excellent steric shielding due to the bulky tert-butyl moiety. Unlike benzyl ethers, TBDMS is labile to acidic conditions (e.g., TFA, acetic acid) but highly stable to catalytic hydrogenation[2]. The defining feature of TBDMS deprotection is its unique susceptibility to fluoride ions (e.g., TBAF). The thermodynamic driving force is the formation of the exceptionally strong Si–F bond, allowing for highly orthogonal deprotection under mild conditions[1].
Quantitative Stability Comparison
The following table summarizes the stability of these protected serinol derivatives across standard synthetic environments.
| Reagent / Condition | O-Benzyl-Serinol | TBDMS-Serinol | Mechanistic Causality |
| TFA / CH₂Cl₂ (Acid) | Stable | Cleaved | OBn resists strong acid; TBDMS undergoes rapid solvolysis[1][2]. |
| NaOH / MeOH (Base) | Stable | Stable | Both withstand standard saponification conditions. |
| H₂, Pd/C (Reduction) | Cleaved | Stable | OBn undergoes hydrogenolysis; TBDMS is fully inert to reduction[2]. |
| TBAF / THF (Fluoride) | Stable | Cleaved | Fluoride selectively attacks the sterically hindered silicon atom[1]. |
Orthogonality and Protecting Group Strategy
The choice between OBn and TBDMS dictates your nitrogen protecting group strategy:
-
OBn-Serinol is perfectly orthogonal to the N-Boc (tert-butyloxycarbonyl) group. Treating N-Boc-1,3-di-O-benzyl-serinol with TFA removes the Boc group to yield the free amine, while the OBn groups remain completely intact[3].
-
TBDMS-Serinol is incompatible with N-Boc deprotection, as TFA will simultaneously cleave the silyl ethers. Instead, TBDMS is orthogonal to N-Fmoc (removed by piperidine) or N-Cbz (removed by hydrogenolysis). TBDMS-protected serinol is highly valuable in oxidation workflows, such as TEMPO oxidations to yield α-amino aldehydes[4].
Decision matrix for selecting between O-Benzyl and TBDMS protecting groups.
Experimental Methodologies
To ensure reproducibility, the following self-validating protocols outline the synthesis and deprotection workflows, highlighting the causality behind each experimental choice.
Protocol 1: Synthesis and Orthogonal Deprotection of 1,3-Di-O-benzyl-serinol
Objective: Protect the diol of N-Boc-serinol with benzyl groups, followed by selective amine deprotection[3].
Step 1: Benzylation
-
Dissolve N-Boc-serinol (1.0 eq) in anhydrous DMF at 0 °C under an inert argon atmosphere.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise.
-
Causality: NaH deprotonates the hydroxyl groups to form highly nucleophilic alkoxides. The evolution of hydrogen gas serves as a reliable visual indicator of alkoxide formation.
-
-
Add Benzyl Bromide (BnBr, 2.2 eq) dropwise. Stir at room temperature for 12 hours to allow the Sₙ2 substitution to reach completion.
-
Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
Step 2: N-Boc Cleavage
-
Dissolve the resulting N-Boc-1,3-di-O-benzyl-serinol in a 1:4 mixture of TFA/CH₂Cl₂ at 0 °C.
-
Stir for 2 hours.
-
Causality: The acidic environment protonates the Boc carbamate, leading to the expulsion of isobutylene and CO₂. Because the OBn ether is highly stable to pH 1, it prevents premature diol exposure[1].
-
-
Concentrate under reduced pressure to yield 1,3-di-O-benzyl-serinol as a TFA salt.
Protocol 2: Selective Deprotection of TBDMS-Serinol Derivatives
Objective: Remove TBDMS groups from a complex serinol-derived amide without affecting reducible functional groups[2].
Step 1: Fluoride-Mediated Cleavage
-
Dissolve the TBDMS-protected serinol derivative in anhydrous THF.
-
Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.5 eq) at 0 °C.
-
Stir at room temperature for 2-4 hours.
-
Causality: TBAF provides a source of naked fluoride ions. Because the Si–F bond (~582 kJ/mol) is significantly stronger than the Si–O bond (~452 kJ/mol), this thermodynamic driving force ensures rapid and selective cleavage of the silyl ether without disturbing amides or esters[1].
-
-
Quench with water, extract with CH₂Cl₂, and purify to isolate the free diol.
Orthogonal protection and deprotection workflows for serinol derivatives.
References
-
Alcohol Protecting Groups University of Windsor[Link]
-
Protecting group Wikipedia[Link]
-
An oxidation–amidation approach for the synthesis of glycuronamides Scholaris.ca[Link]
Sources
A Researcher's Guide to Validating Enantiomeric Excess in Synthesized Amino Alcohols
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety. For chiral amino alcohols, a prevalent structural motif in a myriad of active pharmaceutical ingredients (APIs), the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for this purpose, grounded in experimental data and field-proven insights. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror-image isomers, possess identical physical properties in an achiral environment, yet their interactions with the chiral environment of the human body can be profoundly different. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, induce severe adverse effects. The accurate quantification of the excess of one enantiomer over the other, the enantiomeric excess, is therefore a non-negotiable aspect of drug development.[1]
Comparative Analysis of Analytical Methodologies
The principal methods for determining the enantiomeric excess of synthesized amino alcohols include chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] A less common, more traditional method is polarimetry. The selection of an appropriate technique hinges on a variety of factors, including the required accuracy, sample throughput, available instrumentation, and the specific physicochemical properties of the amino alcohol .[2][3]
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is a robust and widely utilized technique for the separation and quantification of enantiomers, often considered the gold standard due to its high resolving power and versatility.[2][4]
The Principle of Separation: Diastereomeric Interactions
The cornerstone of chiral HPLC is the use of a Chiral Stationary Phase (CSP).[5] These stationary phases are composed of a single enantiomer of a chiral selector immobilized on a solid support, typically silica gel.[5] The separation mechanism relies on the formation of transient, diastereomeric complexes between the amino alcohol enantiomers and the chiral selector on the column.[5] The differing stability and steric interactions of these diastereomeric complexes result in different retention times for the two enantiomers, enabling their separation and subsequent quantification.[5][6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for the separation of amino alcohols.[3][4]
Experimental Protocol: Chiral HPLC Analysis of a Synthesized Amino Alcohol
Objective: To determine the enantiomeric excess of a synthesized amino alcohol using chiral HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]
Materials:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA or similar) is recommended for amino alcohols.[4]
-
Mobile Phase: HPLC-grade solvents such as n-hexane and isopropanol (IPA).[3][4]
-
Additives (optional): Trifluoroacetic acid (TFA) or diethylamine (DEA) can be added to the mobile phase to improve peak shape.[4]
-
Sample: The synthesized amino alcohol, dissolved in the mobile phase at a concentration of approximately 1 mg/mL.[3]
Procedure:
-
System Preparation: Equilibrate the chiral column with the mobile phase (e.g., a mixture of n-hexane and IPA) at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C) until a stable baseline is achieved.[3]
-
Sample Injection: Inject a small volume (e.g., 10 µL) of the prepared sample solution onto the column.[3]
-
Data Acquisition: Record the chromatogram, monitoring at a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm).[3]
-
Data Analysis: Integrate the peak areas corresponding to the two separated enantiomers.
-
Calculation of Enantiomeric Excess: The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[3][4]
Sources
Technical Guide: Infrared Spectroscopy of Benzyl Ether Linkages in Serinol Scaffolds
Executive Summary
Context: Serinol (2-amino-1,3-propanediol) is a critical backbone in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and peptidomimetics. The protection of its 1,3-hydroxyl groups via benzyl ether linkages is a pivotal intermediate step. Objective: This guide provides a definitive spectral analysis of the benzyl ether linkage in serinol. It compares IR spectroscopy against orthogonal techniques (NMR, MS) to establish a high-throughput Quality Control (QC) workflow for drug development.[1]
Part 1: Spectral Fingerprinting (The IR Signature)[2]
The verification of the benzyl ether linkage relies on identifying the emergence of ether-specific bands and the simultaneous suppression of hydroxyl signals.
The Diagnostic Landscape
The transformation from Serinol (Starting Material) to 1,3-Dibenzyloxy-2-propanamine (Product) is spectrally distinct.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Ether (C-O-C) | Asymmetric Stretch | 1060 – 1150 | Strong | Primary Indicator. Broad band distinguishing ether from alcohol C-O.[1] |
| Aromatic Ring | C-H Stretch ( | 3030 – 3100 | Medium | Distinct from aliphatic backbone C-H (<3000 cm⁻¹).[1] |
| Aromatic Ring | C=C Ring Stretch | 1450 – 1600 | Med/Weak | Often appears as a doublet or triplet set.[1] |
| Monosubstituted Benzene | C-H Out-of-Plane Bend | 690 – 750 | Strong | Confirmation. Two strong peaks characteristic of the benzyl group.[1] |
| Amine (NH₂) | N-H Stretch | 3300 – 3400 | Medium | Remains present.[1] Often a doublet (sym/asym) if primary amine is free.[1] |
| Hydroxyl (OH) | O-H Stretch | Absent | N/A | Negative Control. Disappearance of the broad 3200–3500 cm⁻¹ band confirms protection. |
Critical Spectral Overlaps
-
The 3300 cm⁻¹ Region: In free serinol, the O-H stretch is massive and broad, masking the N-H stretch. Upon benzyl protection, the broad O-H disappears, revealing the sharper N-H doublet (if the amine is unprotected).
-
The Fingerprint Region (1000-1100 cm⁻¹): Primary alcohols (serinol) have a C-O stretch ~1050 cm⁻¹. Benzyl ethers shift this slightly higher (1100 cm⁻¹) and broaden it.[1] Reliance solely on this peak is risky; it must be cross-referenced with the aromatic peaks at >3000 cm⁻¹.[1]
Part 2: Comparative Analysis (Method Selection)
Why use IR when NMR exists? This section objectively compares IR against alternatives for this specific application.
Comparison Matrix: Verification of Benzyl Ether Serinol
| Feature | FT-IR (ATR) | ¹H NMR (400 MHz) | Mass Spectrometry (LC-MS) |
| Primary Output | Functional Group Presence | Quantitative Atomic Environment | Molecular Weight / Formula |
| Throughput | High (< 2 min/sample) | Low (15-30 min/sample) | Medium (5-10 min/sample) |
| Sample Prep | None (Neat solid/oil) | Deuterated Solvent Dissolution | Dilution/Ionization |
| Limit of Detection | > 1-2% Impurity | ~0.1% Impurity | < 0.01% Impurity |
| Specific Blind Spot | Cannot quantify % conversion precisely.[1] | Expensive; requires solvent lock.[1] | Cannot distinguish isomers easily. |
| Best Use Case | In-process check (IPC) & Rapid QC | Final Structure Validation | Impurity Profiling |
Decision Logic
-
Use IR during the reaction workup to confirm the presence of the benzyl group and the absence of water/alcohol. It is the "Go/No-Go" gate before investing time in NMR.[1]
-
Use NMR to quantify the ratio of mono-protected vs. di-protected serinol (integration of benzylic protons at ~4.5 ppm).
Part 3: Experimental Protocol
Workflow: Synthesis & Verification of 1,3-Dibenzyloxy-2-propanamine
Safety: Benzyl bromide is a lachrymator.[1] Serinol is hygroscopic.[1] Perform all steps in a fume hood.
Step 1: Synthesis (Williamson Ether Synthesis)
-
Dissolve: Serinol (1 eq) in anhydrous DMF.
-
Deprotonate: Add NaH (2.2 eq) slowly at 0°C. Stir 30 min.
-
Alkylate: Add Benzyl Bromide (BnBr, 2.2 eq) dropwise.
-
React: Warm to RT, stir 12h. Quench with ice water.
Step 2: Workup & Isolation[1]
-
Extract with Ethyl Acetate (3x).[1]
-
Wash organic layer with brine to remove DMF.[1]
-
Dry over
, filter, and concentrate in vacuo.
Step 3: FT-IR Verification (The "Gatekeeper" Step)
-
Instrument: FT-IR with Diamond ATR module (e.g., Bruker Alpha or PerkinElmer Spectrum Two).[1]
-
Protocol:
Step 4: Orthogonal Validation (NMR)
Part 4: Visualization & Logic[1]
Diagram 1: Spectral Interpretation Logic
This flowchart guides the researcher through the decision-making process based on the IR spectrum.
Caption: Decision tree for interpreting the IR spectrum of benzyl-protected serinol. "Sharp NH" refers to the amine doublet, distinct from the broad OH signal.
Diagram 2: Integrated QC Workflow
How IR fits into the broader synthesis pipeline.
Caption: The "Gatekeeper" role of IR spectroscopy. It prevents wasting resources on purification or NMR if the crude reaction has clearly failed or contains moisture.
References
-
Spectroscopy Online. (2017).[1] The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
-
NIST Chemistry WebBook. (2023).[1] Benzyl ether IR Spectrum. National Institute of Standards and Technology.[1][2][3] Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Ethers. Retrieved from [Link][4][5][6][7][8]
-
National Institutes of Health (PubChem). (2025).[1] 1,3-Diamino-2-propanol (Serinol) Compound Summary. Retrieved from [Link]
Sources
- 1. 1,3-Diamino-2-propanol | C3H10N2O | CID 61157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl isopentyl ether [webbook.nist.gov]
- 3. 2-Propanamine [webbook.nist.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. rsc.org [rsc.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
The Causality of Analytical Blind Spots: Why CHNS/O is Essential
Comprehensive Guide to Elemental Analysis Standards for Etilefrine Hydrochloride (C10H16ClNO2) Purity Confirmation
Introduction Etilefrine Hydrochloride (Molecular Formula: C10H16ClNO2) is a potent sympathomimetic amine, functioning as an agonist at both α1 and β1-adrenergic receptors[1]. It is widely utilized in cardiovascular research to model and treat orthostatic hypotension, and it actively modulates the AMPK/Akt signaling pathways[2]. In pharmaceutical development, confirming the absolute purity of the Active Pharmaceutical Ingredient (API) dictates both biological efficacy and safety.
While modern laboratories heavily rely on High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), these techniques harbor critical analytical blind spots. This guide objectively compares CHNS/O elemental analysis against alternative methodologies, demonstrating the causality behind why dynamic flash combustion remains the gold standard for absolute purity confirmation[3].
Chromatographic techniques are inherently relative. HPLC-UV relies on the presence of chromophores; thus, if a batch of C10H16ClNO2 is contaminated with inorganic salts (e.g., excess NaCl from the hydrochloride salt formation) or non-UV-active aliphatic solvents, the HPLC detector remains blind to them. This results in a falsely elevated purity report (e.g., >99.9%).
Elemental analysis (CHNS/O) operates on a completely different physical principle: absolute mass fraction determination[4]. By combusting the sample and quantifying the elemental gases, it acts as a self-validating system. If a 5% inorganic salt impurity exists in the sample, the mass fraction of Carbon will proportionally drop from its theoretical 55.17% to approximately 52.4%. This deviation immediately flags the batch as impure, enforcing the rigorous ±0.4% acceptance threshold mandated by major chemical journals and pharmacopeias[5].
Comparative Analysis of Purity Confirmation Techniques
| Analytical Technique | Primary Detection Target | Strengths for C10H16ClNO2 | Limitations | Cost / Speed |
| CHNS/O Elemental Analysis | Absolute mass fraction of C, H, N, S, O | Detects non-UV active impurities and inorganic salts; provides self-validating absolute purity[4]. | Cannot determine structural isomerism or specific molecular connectivity. | Low / Rapid (~10 mins) |
| HPLC-UV | Chromophore-containing molecules | Excellent for separating organic impurities and degradation products. | Blind to inorganic salts and non-chromophoric contaminants. | Medium / Moderate |
| LC-MS | Molecular mass / fragmentation | High sensitivity for trace organic impurities; identifies unknown byproducts. | Susceptible to ion suppression; complex quantification without isotopically labeled standards. | High / Slow |
| qNMR | Protons (1H) or Carbon (13C) | Absolute quantification against an internal standard; confirms structural integrity. | High equipment cost; lower sensitivity for trace impurities (<0.1%). | Very High / Moderate |
Experimental Protocol: Self-Validating CHNS/O Workflow
To ensure trustworthiness and reproducibility, the following step-by-step protocol outlines the dynamic flash combustion method for C10H16ClNO2[3].
-
Step 1: Instrument Calibration. Calibrate the elemental analyzer using a certified reference material (e.g., Acetanilide or BBOT) to establish precise response factors for Carbon, Hydrogen, Nitrogen, and Oxygen.
-
Step 2: Sample Preparation. Accurately weigh 2.0 to 3.0 mg of fully dehydrated Etilefrine Hydrochloride into a high-purity tin (Sn) capsule using a microbalance (precision to 0.1 µg). Seal the capsule tightly to exclude atmospheric nitrogen and moisture.
-
Step 3: Dynamic Flash Combustion. Introduce the capsule into the combustion reactor maintained at 1000°C within an oxygen-enriched atmosphere. The oxidation of the tin capsule creates an exothermic flash, raising the local temperature to ~1800°C, ensuring complete molecular breakdown into CO2, H2O, NOx, and halogen byproducts.
-
Step 4: Catalytic Reduction & Halogen Scrubbing. Pass the combustion gases through a reduction column containing copper at 650°C to convert NOx species into N2 gas and absorb excess O2. Because C10H16ClNO2 contains chlorine, a halogen scrubber (e.g., silver wool) must be utilized to prevent acidic gas interference[3].
-
Step 5: Gas Chromatography & Detection. Separate the resulting gas mixture (N2, CO2, H2O) using a specialized GC column. Detect each eluent using a Thermal Conductivity Detector (TCD).
-
Step 6: Data Validation. Compare the experimental mass percentages against the theoretical values. A deviation of ≤ ±0.4% confirms the sample's absolute purity[5].
Caption: Step-by-step workflow of CHNS/O Elemental Analysis for halogenated pharmaceutical compounds.
Biological Relevance: The Cost of Impurity in Pharmacological Assays
Why is the absolute purity of Etilefrine Hydrochloride so critical? Beyond its primary role as an α1/β1-adrenergic agonist, Etilefrine bidirectionally regulates the AMPK/Akt signaling axis[2]. AMPK is a critical cellular energy sensor that, when activated by stress or specific agonists, phosphorylates downstream targets to inhibit Akt activation, thereby shifting the cell from anabolic growth to catabolic energy conservation[6].
If a C10H16ClNO2 batch contains unquantified impurities (e.g., heavy metal catalysts or synthetic intermediates), these contaminants can cause off-target kinase activation, artificially skewing the Akt dephosphorylation data and rendering the experimental results invalid.
Caption: Pharmacological signaling pathway of Etilefrine Hydrochloride highlighting AMPK/Akt modulation.
Data Presentation: Theoretical vs. Experimental Thresholds
To validate the purity of C10H16ClNO2 (Molecular Weight: 217.69 g/mol )[1], the experimental CHN mass fractions must align with the calculated theoretical values. The table below illustrates a self-validating dataset for a passing API batch.
| Element | Atomic Weight Contribution | Theoretical Mass % | Acceptable Range (±0.4%)[5] | Experimental Result (Example) | Status |
| Carbon (C) | 120.11 g/mol (10 atoms) | 55.17% | 54.77% - 55.57% | 55.12% | PASS |
| Hydrogen (H) | 16.13 g/mol (16 atoms) | 7.41% | 7.01% - 7.81% | 7.45% | PASS |
| Nitrogen (N) | 14.01 g/mol (1 atom) | 6.43% | 6.03% - 6.83% | 6.40% | PASS |
| Oxygen (O) | 32.00 g/mol (2 atoms) | 14.70% | 14.30% - 15.10% | 14.78% | PASS |
(Note: Chlorine (Cl) accounts for the remaining 16.28% of the molecular mass but is typically scrubbed during standard CHNS/O analysis to prevent detector damage[3].)
References
-
Etilefrine Hydrochloride | C10H16ClNO2 | CID 164652 - PubChem, National Institutes of Health - 1
-
Etilefrine hydrochloride - Product Data Sheet - MedChemExpress - 2
-
AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA - Thermo Fisher Scientific - 3
-
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis - VELP Scientifica -4
-
An International Study Evaluating Elemental Analysis - PMC, National Institutes of Health - 5
-
The critical role of AMPK in driving Akt activation under stress, tumorigenesis and drug resistance - PMC, National Institutes of Health - 6
Sources
- 1. Etilefrine Hydrochloride | C10H16ClNO2 | CID 164652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The critical role of AMPK in driving Akt activation under stress, tumorigenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-amino-3-(benzyloxy)propan-1-ol hydrochloride proper disposal procedures
Operational Guide: Safe Disposal of 2-Amino-3-(benzyloxy)propan-1-ol Hydrochloride
Executive Summary
Immediate Action Required: Treat This compound (also known as O-Benzylserinol HCl) as a Corrosive Solid (Category 1B) and Acute Toxin .[1]
Unlike simple amino alcohols, the hydrochloride salt moiety imparts significant acidity and corrosivity upon contact with moisture. Disposal protocols must prioritize segregation from strong oxidizers (due to the benzyl ether moiety) and strong bases (which liberate the volatile free amine). Under no circumstances should this compound be disposed of via sanitary sewer systems.
Chemical Profile & Hazard Analysis
Understanding the molecular behavior is the first step to safe disposal.[1]
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Target compound.[1][2][3][4] |
| CAS Number | 58577-87-0 (L-isomer) / 16939-30-1 (Free base ref) | Use for waste labeling/manifests.[1] |
| Molecular Formula | C₁₀H₁₅NO₂[1][4] · HCl | Nitrogenous organic salt.[1] |
| Acidity (pH) | Acidic in aqueous solution | Corrosive. Incompatible with Cyanides/Sulfides (gas release).[1] |
| Functional Groups | Primary Amine (salt), Hydroxyl, Benzyl Ether | Ether Risk: Benzyl ethers are generally stable but incompatible with strong Lewis acids or radical oxidizers.[1] |
| GHS Classification | H314 (Skin Corr.[1][5][6][7] 1B), H318 (Eye Dam.[1] 1) | Requires full PPE (Face shield + Nitrile gloves). |
Waste Segregation Logic
The most common cause of waste-stream accidents is improper segregation.[1] Follow this compatibility matrix strictly.
-
Incompatible Stream A (Strong Oxidizers): Do NOT mix with Nitric Acid, Peroxides, or Permanganates.[1]
-
Reasoning: The benzyl ether functionality (
) is susceptible to oxidative cleavage and exothermic degradation in the presence of strong oxidizers.[1]
-
-
Incompatible Stream B (Strong Bases): Do NOT mix with Sodium Hydroxide or concentrated Ammonia.[1]
-
Reasoning: Neutralization liberates the free amine base, potentially generating heat and volatile organic vapors that can pressurize waste containers.
-
-
Incompatible Stream C (Reactive Metals): Do NOT mix with alkali metals (Li, Na, K).[1]
-
Reasoning: The hydroxyl group (
) and acidic proton ( ) will react violently, evolving Hydrogen gas ( ).[1]
-
Operational Disposal Protocol
Scenario A: Disposal of Solid Waste (Excess Powder)
Best Practice: Keep in original solid form to minimize volume and solvent load.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Transfer: Transfer solid using a chemically resistant spatula.[1] Do not generate dust.[1][3][7][8]
-
Secondary Containment: Place the HDPE jar inside a clear plastic zip-lock bag before placing it in the satellite accumulation area.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
If the compound is dissolved in solvents (e.g., Methanol, DCM, Water).[1]
-
Identify Solvent Base:
-
pH Check: If the solution is highly acidic (pH < 2) due to excess HCl, slowly neutralize to pH 5–9 using Sodium Bicarbonate (
) before adding to the organic waste drum to prevent drum corrosion.-
Caution: Neutralization will bubble (
).[1] Perform in a fume hood.
-
-
Bulking: Pour into the appropriate carboy using a funnel. Close the latch immediately.
Scenario C: Empty Container Management
RCRA "RCRA Empty" Standard:
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Water or Ethanol).[1][8]
-
Rinsate Disposal: Pour all three rinses into the Liquid Hazardous Waste container. DO NOT pour rinsate down the sink.
-
Defacing: Cross out the label and mark "EMPTY."[1]
-
Final Step: Discard the bottle in standard lab trash or glass recycling (depending on local facility rules).
Visual Disposal Workflow
The following decision tree illustrates the logic flow for categorizing and disposing of this specific compound.
Figure 1: Decision tree for the segregation and disposal of O-Benzylserinol HCl waste streams.
Regulatory & Compliance (US/Global)
-
EPA/RCRA Waste Codes:
-
D002 (Corrosive): Applicable if the waste is aqueous and pH
2. -
D001 (Ignitable): Applicable if dissolved in flammable solvents (Methanol/Ethanol).[1]
-
P/U Listed: Not specifically P or U listed, but must be characterized based on characteristics (Ignitability, Corrosivity).
-
-
DOT Shipping (If transporting):
Emergency Procedures
-
Spill Cleanup (Solid):
-
Wear N95 dust mask, goggles, and double nitrile gloves.
-
Cover spill with Dry Lime or Soda Ash to neutralize potential acidity.
-
Sweep up carefully to avoid dust generation.
-
Place in hazardous waste container.
-
-
Exposure (Skin/Eye):
References
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 17998970, O-Benzyl-L-serinol hydrochloride. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
